molecular formula C35H46O17 B15592913 Ligupurpuroside B

Ligupurpuroside B

Cat. No.: B15592913
M. Wt: 738.7 g/mol
InChI Key: FNUMFJHHCJMAHD-CJEBOOSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ligupurpuroside B has been reported in Ligustrum robustum with data available.
one of the major glycoside in Ku-Din-Cha, a type of Chinese functional tea

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-CJEBOOSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ligupurpuroside B: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B is a complex, water-soluble polyphenolic compound belonging to the phenylethanoid glycoside class of natural products.[1] It has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant activity.[2][3] This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation, tailored for professionals in research and drug development.

Natural Sources of this compound

The primary documented natural source of this compound is the plant species Ligustrum robustum (Roxb.) Blume, a member of the Oleaceae family.[3][4][5] The leaves of this plant, often used to make a traditional beverage known as "Ku-Ding-Cha," are a rich source of various phenylethanoid glycosides, including this compound.[5] While other species within the Ligustrum genus are known to produce other phenylethanoid glycosides, L. robustum is the most specifically cited source for this compound.[4][6]

Isolation and Purification of this compound from Ligustrum robustum

The isolation of this compound from Ligustrum robustum is a multi-step process involving initial extraction followed by a series of chromatographic purification stages. The following protocol is based on established methodologies for the isolation of phenylethanoid glycosides from this plant source.[4]

Experimental Protocols

1. Plant Material and Extraction:

  • Plant Material: Fresh leaves of Ligustrum robustum are harvested.

  • Pre-treatment: The fresh leaves (7.0 kg) are agitated and baked at 120°C for 50 minutes and then pulverized.[4]

  • Extraction: The powdered plant material is extracted with 70% ethanol (B145695) (v/v) under reflux for 2 hours. This process is typically repeated to ensure exhaustive extraction.[4]

  • Concentration: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude paste (approximately 2.2 kg).[4]

  • Chlorophyll (B73375) Removal: The paste is dissolved in 95% ethanol, and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is filtered, and the filtrate is concentrated in vacuo to obtain a chlorophyll-free residue (approximately 1.0 kg).[4]

2. Chromatographic Purification:

The purification of this compound from the crude extract involves a sequential four-step column chromatography process.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (200-300 mesh).[4]

    • Mobile Phase: A gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 10:0 to 0:10 (v/v).[4]

    • Procedure: The crude residue is loaded onto the silica gel column and eluted with the gradient mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined. This initial step aims to separate the extract into fractions of decreasing polarity.

  • Step 2: Silica Gel Column Chromatography (Secondary Fractionation)

    • Stationary Phase: Silica gel (200-300 mesh).[4]

    • Mobile Phase: A gradient of either dichloromethane-methanol-water (CH₂Cl₂-MeOH-H₂O) from 200:10:1 to 80:20:2 (v/v/v) or ethyl acetate-methanol-water (EtOAc-MeOH-H₂O) from 100:4:2 to 100:6:2 (v/v/v).[4]

    • Procedure: The fraction containing this compound from the first silica gel column is further purified using a second silica gel column with a more polar solvent system to refine the separation of phenylethanoid glycosides.

  • Step 3: Polyamide and MCI Gel Column Chromatography

    • Polyamide Column:

      • Stationary Phase: Polyamide resin (60-90 mesh).[4]

      • Mobile Phase: A gradient of ethanol-water (EtOH-H₂O) from 1:9 to 6:4 (v/v).[4]

      • Procedure: The enriched fraction is applied to a polyamide column. Polyamide chromatography is effective in separating phenolic compounds through hydrogen bonding interactions.

    • MCI Gel Column:

      • Stationary Phase: MCI-gel CHP-20P (75-150 µm).[4]

      • Mobile Phase: A gradient of methanol-water (MeOH-H₂O) from 3:7 to 8:2 (v/v).[4]

      • Procedure: Further purification is achieved using MCI gel, a reversed-phase polymer resin, which separates compounds based on their hydrophobicity.

  • Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Stationary Phase: C18 column (5 µm particle size, 50 x 450 mm).[4]

    • Mobile Phase: A gradient of methanol-water (MeOH-H₂O) from 40:60 to 65:35 (v/v).[4]

    • Flow Rate: 30 mL/min.[4]

    • Detection: UV at 215 nm.[4]

    • Procedure: The final purification of this compound is performed by preparative HPLC. The fraction containing the target compound is injected onto the C18 column and eluted with the specified gradient. Fractions corresponding to the this compound peak are collected.

Data Presentation
ParameterValueReference
Starting Plant Material 7.0 kg of fresh Ligustrum robustum leaves[4]
Crude Extract (after chlorophyll removal) 1.0 kg[4]
Isolated this compound 14.4 mg[4]
Overall Yield ~0.0002%Calculated from[4]
Chromatography StepStationary PhaseMobile Phase / Gradient
Initial Silica Gel Silica Gel (200-300 mesh)CH₂Cl₂-MeOH (10:0 to 0:10)
Secondary Silica Gel Silica Gel (200-300 mesh)CH₂Cl₂-MeOH-H₂O (200:10:1 to 80:20:2) or EtOAc-MeOH-H₂O (100:4:2 to 100:6:2)
Polyamide Polyamide (60-90 mesh)EtOH-H₂O (1:9 to 6:4)
MCI Gel MCI-gel CHP-20P (75-150 µm)MeOH-H₂O (3:7 to 8:2)
Preparative HPLC C18 (5 µm, 50 x 450 mm)MeOH-H₂O (40:60 to 65:35)

Visualizations

Experimental Workflow

LigupurpurosideB_Isolation_Workflow Plant Fresh Ligustrum robustum leaves (7.0 kg) Pretreatment Agitation, Baking (120°C), Pulverization Plant->Pretreatment Extraction 70% Ethanol Reflux Pretreatment->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 CrudePaste Crude Paste (2.2 kg) Concentration1->CrudePaste ChlorophyllRemoval Dissolve in 95% EtOH, add H₂O, Filter CrudePaste->ChlorophyllRemoval Residue Chlorophyll-free Residue (1.0 kg) ChlorophyllRemoval->Residue SilicaGel1 Silica Gel Column 1 (CH₂Cl₂-MeOH gradient) Residue->SilicaGel1 Load Fractionation1 Initial Fractionation SilicaGel1->Fractionation1 SilicaGel2 Silica Gel Column 2 (CH₂Cl₂-MeOH-H₂O or EtOAc-MeOH-H₂O) Fractionation1->SilicaGel2 Load relevant fractions Fractionation2 Secondary Fractionation SilicaGel2->Fractionation2 Polyamide Polyamide Column (EtOH-H₂O gradient) Fractionation2->Polyamide Load enriched fraction MCI MCI Gel Column (MeOH-H₂O gradient) Polyamide->MCI PrepHPLC Preparative HPLC (C18, MeOH-H₂O gradient) MCI->PrepHPLC PureCompound Pure this compound (14.4 mg) PrepHPLC->PureCompound Collect peak

Caption: Workflow for the isolation of this compound.

Biosynthetic Pathway Context

While the full biosynthetic pathway of this compound is complex, key enzymatic steps have been elucidated, involving glycosyltransferases.[7][8] The following diagram illustrates the sequential glycosylation steps from osmanthuside A to this compound.

LigupurpurosideB_Biosynthesis OsmanthusideA Osmanthuside A UGT79G7 UGT79G7 (1,3-rhamnosyltransferase) OsmanthusideA->UGT79G7 OsmanthusideB Osmanthuside B UGT79G7->OsmanthusideB UGT79A19 UGT79A19 (1,4-rhamnosyltransferase) OsmanthusideB->UGT79A19 LigupurpurosideB This compound UGT79A19->LigupurpurosideB

Caption: Key glycosylation steps in this compound biosynthesis.

Conclusion

The isolation of this compound from its primary natural source, Ligustrum robustum, is a meticulous process that relies on a sequence of chromatographic techniques to achieve high purity. The detailed protocol and data presented in this guide offer a solid foundation for researchers and drug development professionals to undertake the isolation of this promising phenylethanoid glycoside for further investigation into its biological activities and therapeutic potential. The provided workflows and quantitative data serve as a valuable resource for planning and executing the purification of this compound.

References

The Architectural Blueprint of a Bioactive Compound: A Technical Guide to the Biosynthesis of Ligupurpuroside B in Ligustrum robustum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ligupurpuroside B, a significant phenylethanoid glycoside found in the medicinal plant Ligustrum robustum. This document details the enzymatic steps, precursor molecules, and intermediate compounds involved in its formation, offering valuable insights for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound

Ligustrum robustum, commonly known as broad-leaf privet, is a plant species recognized for its traditional medicinal uses, including heat-clearing and detoxification. Its leaves are a rich source of various bioactive compounds, among which phenylethanoid glycosides (PhGs) are of particular interest due to their diverse pharmacological activities. This compound is a prominent PhG in L. robustum, and understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes, primarily from the glycosyltransferase family. The pathway commences with the precursor molecule L-tyrosine and proceeds through a series of modifications, including decarboxylation, deamination, reduction, and sequential glycosylation.

Formation of the Aglycone Moiety: Tyrosol

The initial phase of the pathway involves the conversion of the amino acid L-tyrosine into the aglycone, tyrosol. While the specific enzymes for this conversion in Ligustrum robustum have not been fully elucidated in the available literature, the generally accepted pathway in plants proceeds as follows:

  • Decarboxylation and Deamination: L-tyrosine undergoes decarboxylation and deamination to form 4-hydroxyphenylacetaldehyde.

  • Reduction: This intermediate is then reduced to yield tyrosol (4-hydroxyphenylethanol).

Core Glycosylation and Subsequent Rhamnosylation

The central steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the tyrosol backbone. Research has identified three key UDP-dependent glycosyltransferases (UGTs) that catalyze these transformations in L. robustum.[1][2][3]

  • Formation of Salidroside (B192308): The enzyme UGT85AF8 catalyzes the glucosylation of tyrosol at the hydroxyl group of the ethyl side chain, forming the intermediate salidroside.[1][2][3]

  • First Rhamnosylation: Subsequently, UGT79G7 , an osmanthuside A 1,3-rhamnosyltransferase, adds a rhamnose sugar to the 3-hydroxyl group of the glucose moiety of an acylated salidroside derivative (osmanthuside A), a precursor to this compound.[1][2][3]

  • Second Rhamnosylation: The final glycosylation step is catalyzed by UGT79A19 , an osmanthuside B 1,4-rhamnosyltransferase, which attaches a second rhamnose sugar to the 4-hydroxyl group of the central glucose, yielding the core structure of this compound.[1][2][3]

Final Acylation Step

The complete structure of this compound includes an acyl group attached to one of the sugar moieties. The specific enzyme responsible for this acylation in L. robustum has not yet been definitively identified. However, based on studies of similar pathways in other plants, it is hypothesized that this reaction is catalyzed by an acyltransferase from either the BAHD (BEAT, AHCT, HCBT, and DAT) family or the SCPL (serine carboxypeptidase-like) family. These enzymes utilize acyl-CoA thioesters or 1-O-β-glucose esters as acyl donors, respectively.

Quantitative Data

Specific quantitative data, such as the kinetic parameters (Km, kcat) for the identified UGTs from Ligustrum robustum, are not available in the reviewed literature. The following table presents a template for how such data would be structured for comparative analysis once it becomes available through further research.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
UGT85AF8TyrosolData not availableData not availableData not available
UDP-GlucoseData not availableData not availableData not available
UGT79G7Osmanthuside AData not availableData not availableData not available
UDP-RhamnoseData not availableData not availableData not available
UGT79A19Osmanthuside BData not availableData not availableData not available
UDP-RhamnoseData not availableData not availableData not available

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments required to elucidate the biosynthesis pathway of this compound. These protocols are based on standard techniques used in the field of plant biochemistry and enzymology.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of the identified UGT genes in a host organism like Escherichia coli and their subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequences of UGT85AF8, UGT79G7, and UGT79A19 from L. robustum cDNA using gene-specific primers.
  • Clone the amplified PCR products into an expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).
  • Verify the constructs by DNA sequencing.

2. Protein Expression:

  • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
  • Elute the target protein with elution buffer (lysis buffer containing 250 mM imidazole).
  • Analyze the purity of the eluted protein by SDS-PAGE.
  • Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Activity Assays

This protocol outlines the procedure for determining the catalytic activity of the purified UGTs.

1. Reaction Mixture Setup:

  • Prepare a reaction mixture containing:
  • Purified UGT enzyme (1-5 µg)
  • Acceptor substrate (e.g., tyrosol, salidroside, osmanthuside A; 1 mM)
  • Donor substrate (UDP-glucose or UDP-rhamnose; 2 mM)
  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
  • MgCl2 (5 mM)
  • The total reaction volume is typically 50-100 µL.

2. Reaction Incubation:

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  • Terminate the reaction by adding an equal volume of methanol (B129727) or by heating.

3. Product Analysis:

  • Centrifuge the terminated reaction mixture to precipitate the enzyme.
  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.
  • Compare the retention time and mass spectrum of the product with an authentic standard if available.

Enzyme Kinetics Analysis

This protocol describes how to determine the kinetic parameters of the UGTs.

1. Initial Velocity Measurements:

  • Perform a series of enzyme assays as described in section 4.2.
  • To determine the Km for the acceptor substrate, vary its concentration while keeping the concentration of the UDP-sugar donor substrate constant and saturating.
  • To determine the Km for the donor substrate, vary its concentration while keeping the concentration of the acceptor substrate constant and saturating.
  • Ensure that the product formation is in the linear range with respect to time and enzyme concentration.

2. Data Analysis:

  • Quantify the amount of product formed in each reaction.
  • Plot the initial reaction velocity (v) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
  • Calculate the catalytic efficiency (kcat/Km) from the determined parameters.

Visualizations

Biosynthesis Pathway of this compound

LigupurpurosideB_Biosynthesis Tyrosine L-Tyrosine Pathway_to_Tyrosol Multiple Steps (Decarboxylation, Deamination, Reduction) Tyrosine->Pathway_to_Tyrosol Tyrosol Tyrosol UGT85AF8 UGT85AF8 Tyrosol->UGT85AF8 Salidroside Salidroside Acyltransferase Acyltransferase (BAHD or SCPL) Salidroside->Acyltransferase Acylation OsmanthusideA Osmanthuside A (Acylated Salidroside derivative) UGT79G7 UGT79G7 OsmanthusideA->UGT79G7 OsmanthusideB_intermediate Osmanthuside B (Intermediate) UGT79A19 UGT79A19 OsmanthusideB_intermediate->UGT79A19 LigupurpurosideB This compound Pathway_to_Tyrosol->Tyrosol UGT85AF8->Salidroside UGT79G7->OsmanthusideB_intermediate UGT79A19->LigupurpurosideB Acyltransferase->OsmanthusideA UDP_Glc UDP-Glucose UDP_Glc->UGT85AF8 UDP_Rha1 UDP-Rhamnose UDP_Rha1->UGT79G7 UDP_Rha2 UDP-Rhamnose UDP_Rha2->UGT79A19 Acyl_CoA Acyl-CoA or 1-O-β-glucose ester Acyl_CoA->Acyltransferase

Caption: Biosynthetic pathway of this compound in Ligustrum robustum.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Cloning Gene Cloning (UGT from L. robustum cDNA) Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Protein_Expression->Protein_Purification Activity_Assay In Vitro Activity Assay Protein_Purification->Activity_Assay Kinetics_Analysis Enzyme Kinetics Analysis Activity_Assay->Kinetics_Analysis Data_Analysis Data Analysis (Michaelis-Menten kinetics) Kinetics_Analysis->Data_Analysis Characterization Enzyme Characterization (Kₘ, kₖₐₜ, kₖₐₜ/Kₘ) Data_Analysis->Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Ligustrum robustum provides a foundational understanding of how this complex phenylethanoid glycoside is synthesized in nature. The identification of the key glycosyltransferases opens avenues for the heterologous production of this compound and related compounds in microbial systems, which could serve as a sustainable source for these valuable molecules.

Future research should focus on several key areas:

  • Isolation and characterization of the upstream enzymes responsible for tyrosol formation from L-tyrosine in L. robustum.

  • Identification and characterization of the specific acyltransferase involved in the final acylation step.

  • Transcriptomic and proteomic analyses of L. robustum to understand the regulation of the this compound biosynthetic pathway under different environmental conditions.

  • Determination of the kinetic parameters of the identified UGTs to enable metabolic engineering efforts for enhanced production.

By addressing these research gaps, a more complete picture of phenylethanoid glycoside biosynthesis will emerge, paving the way for novel applications in medicine and biotechnology.

References

Spectroscopic Profile of Ligupurpuroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ligupurpuroside B, a phenylethanoid glycoside with noted antioxidant properties. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone (Hydroxytyrosol moiety)
α3.15t7.0
β4.12t7.0
27.21d2.0
56.88d8.0
67.05dd8.0, 2.0
Aglycone (Caffeoyl moiety)
α'6.67d16.0
β'7.91d16.0
2'7.61d2.0
5'7.03d8.0
6'7.32dd8.0, 2.0
Glucose
1''4.65d8.0
2''4.15m
3''4.28m
4''5.30t9.5
5''4.05m
6''a3.85m
6''b3.75m
Rhamnose
1'''5.60br s
2'''4.45m
3'''4.20m
4'''3.80m
5'''4.10m
6'''1.25d6.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδC (ppm)
Aglycone (Hydroxytyrosol moiety)
α36.5
β72.0
1131.5
2117.5
3146.0
4144.5
5116.8
6121.5
Aglycone (Caffeoyl moiety)
C=O167.0
α'115.0
β'147.5
1'127.5
2'116.0
3'146.8
4'150.0
5'115.5
6'123.0
Glucose
1''104.0
2''76.0
3''82.0
4''70.0
5''76.5
6''62.5
Rhamnose
1'''102.5
2'''72.5
3'''72.2
4'''74.0
5'''70.5
6'''18.5
Mass Spectrometry (MS)
  • Molecular Formula: C₃₅H₄₆O₁₇[1]

  • Molecular Weight: 738.7 g/mol [1]

  • High-Resolution Mass Spectrometry (HR-ESI-MS): The observed m/z value is consistent with the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fragmentation of phenylethanoid glycosides typically involves the cleavage of glycosidic bonds and ester linkages. Key fragmentation pathways for this compound would include the loss of the rhamnose unit, followed by the loss of the caffeoyl moiety, and subsequently the glucose unit, leading to the hydroxytyrosol (B1673988) aglycone fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol (B129727) exhibits absorption maxima characteristic of the caffeoyl and hydroxytyrosol chromophores.

Table 3: UV-Vis Absorption Maxima for this compound (in MeOH)

λmax (nm)Chromophore
~290Hydroxytyrosol moiety
~330Caffeoyl moiety

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenylethanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) is added as an internal standard.

2.1.2. Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

2.1.3. Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)

2.2.1. Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or a mixture of methanol and water, at a concentration of approximately 1-10 µg/mL.

2.2.2. Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

2.2.3. Data Acquisition:

  • The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Full scan mass spectra are acquired over a mass range of m/z 100-1000.

  • For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) with argon or nitrogen as the collision gas. The resulting product ion spectrum is recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2.3.1. Sample Preparation: A stock solution of this compound is prepared in methanol. This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance values fall within the linear range of the instrument (usually below 1.0 AU).

2.3.2. Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

2.3.3. Data Acquisition:

  • The spectrum is recorded over a wavelength range of 200-600 nm.

  • Methanol is used as the blank reference.

  • The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the spectroscopic analysis of this compound.

Experimental_Workflow_for_Spectroscopic_Analysis cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Ligustrum purpurascens Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (Silica, RP-18) Extraction->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purified_Compound->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Purified_Compound->MS UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Data_Tables Spectroscopic Data Tables Structure_Elucidation->Data_Tables

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

NMR_Correlation_Diagram cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Chemical Shift, Multiplicity, Coupling Constant) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships of NMR experiments for structural elucidation.

References

Pharmacological Potential of Ligupurpuroside B: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligupurpuroside B is a phenylethanoid glycoside found in plants of the Ligustrum genus, which are used in traditional medicine. While direct pharmacological studies on this compound are limited, its structural similarity to other well-researched phenylethanoid glycosides, such as acteoside (verbascoside), suggests a potential for a range of biological activities. This technical guide provides a comprehensive review of the currently available data on this compound and infers its potential pharmacological applications based on the activities of closely related compounds. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Phenylethanoid glycosides are a class of natural products known for their diverse and significant pharmacological properties. This compound, a member of this class, is structurally characterized by a complex glycosidic linkage. While research has primarily focused on its biosynthesis, its potential as a therapeutic agent remains largely unexplored. This review aims to bridge this knowledge gap by consolidating the existing, albeit limited, direct evidence for this compound's bioactivity and by drawing parallels with the extensively studied compound, acteoside.

Direct Bioactivity of this compound

Current research directly investigating the pharmacological effects of isolated this compound is not extensive. The available data points towards enzyme inhibition and potential antioxidant effects.

Enzyme Inhibition

A study investigating the interaction between this compound and trypsin, a key digestive and signaling enzyme, demonstrated a static quenching mechanism, indicating the formation of a this compound-trypsin complex. This suggests that this compound can act as a trypsin inhibitor.[1]

Antioxidant Activity

The evidence for the antioxidant activity of this compound is conflicting. One study on phenylethanoid glycosides from Ligustrum purpurascens reported that both cis- and trans-ligupurpuroside B did not exhibit protective effects against Cu²⁺-mediated oxidation of human low-density lipoprotein (LDL).[2][3] In contrast, a study on Ligustrum robustum found that a fraction containing this compound, among other compounds, demonstrated potent ABTS radical scavenging activity.[4] Additionally, the traditional use of bitter tea containing this compound is associated with its antioxidant properties.[1]

Inferred Pharmacological Potential Based on Acteoside (Verbascoside)

Given the structural similarities, the well-documented pharmacological profile of acteoside provides a strong basis for inferring the potential activities of this compound. Acteoside has demonstrated a broad spectrum of effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[5][6][7][8][9][10]

Potential Anti-inflammatory Activity

Acteoside exerts anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][7][10] It is plausible that this compound could exhibit similar mechanisms.

Potential Neuroprotective Effects

The neuroprotective properties of acteoside are well-documented and are attributed to its antioxidant and anti-inflammatory actions within the central nervous system.[5][11] These effects suggest a potential therapeutic application for neurodegenerative diseases.

Potential Anti-cancer Activity

Acteoside has been shown to possess anti-cancer properties, which are mediated through the induction of apoptosis and inhibition of tumor cell proliferation via pathways like PI3K/AKT.[5][7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the more extensively studied acteoside to facilitate comparison.

Table 1: Enzyme Inhibition and Binding Data for this compound

ParameterValueEnzymeReference
Binding Constant (Kₐ) at 288 K1.7841 × 10⁴ L mol⁻¹Trypsin[1]
Binding Constant (Kₐ) at 298 K1.6251 × 10⁴ L mol⁻¹Trypsin[1]
Binding Constant (Kₐ) at 308 K1.5483 × 10⁴ L mol⁻¹Trypsin[1]
Number of Binding Sites (n)≈ 1Trypsin[1]

Table 2: Antioxidant Activity of a this compound-Containing Fraction and Acteoside

Compound/FractionAssayIC₅₀ ValueReference
Fraction containing this compoundABTS Radical Scavenging2.68 ± 0.05 - 4.86 ± 0.06 μM[4]
ActeosideDPPH Radical Scavenging11.4 μM[12]
ActeosideSuperoxide Radical Scavenging66.0 μM[12]
ActeosideXanthine Oxidase Inhibition53.3 μM[12]

Table 3: Pharmacokinetic Parameters of Acteoside (as a proxy for potential this compound behavior)

ParameterValueSpeciesAdministrationReference
Bioavailability0.12%RatOral[5]
Cₘₐₓ0.13 µg/mLRatOral (100 mg/kg)[5]
Tₘₐₓ92.1 minRatOral (100 mg/kg)[5]
Cₘₐₓ48.6 µg/mLRatIntravenous (3 mg/kg)[5]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not yet available in the literature. However, based on the studies of related compounds, the following methodologies would be appropriate.

Trypsin Inhibition Assay
  • Principle: The inhibitory effect of this compound on trypsin activity can be determined by monitoring the hydrolysis of a suitable substrate, such as Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA), spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • In a 96-well plate, add varying concentrations of this compound to a solution of trypsin in Tris-HCl buffer (pH 8.2).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the substrate BAPNA.

    • Measure the rate of p-nitroaniline formation by monitoring the absorbance at 410 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • ABTS Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate.

    • Add different concentrations of this compound to the ABTS•⁺ solution.

    • Measure the decrease in absorbance at 734 nm after a specific incubation time.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action of this compound, inferred from the known pathways modulated by acteoside, and a general workflow for its pharmacological evaluation.

experimental_workflow cluster_extraction Isolation & Purification cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies plant Ligustrum sp. extraction Extraction plant->extraction purification Purification of This compound extraction->purification enzyme Enzyme Inhibition (Trypsin, Lipase) purification->enzyme antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant cell Cell-based Assays (Anti-inflammatory, Neuroprotective, Anti-cancer) purification->cell animal Animal Models of Disease cell->animal pk Pharmacokinetics animal->pk tox Toxicology animal->tox

Caption: A generalized experimental workflow for the pharmacological evaluation of this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Ligupurpuroside_B This compound (Potential Action) Ligupurpuroside_B->p38 Ligupurpuroside_B->JNK Ligupurpuroside_B->ERK Ligupurpuroside_B->IKK nucleus Nucleus p38->nucleus JNK->nucleus ERK->nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines neuroprotective_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptotic Cascade Oxidative_Stress Oxidative Stress / Neurotoxins PI3K PI3K Oxidative_Stress->PI3K Bax Bax Oxidative_Stress->Bax Caspase3 Caspase-3 Oxidative_Stress->Caspase3 Ligupurpuroside_B This compound (Potential Action) Ligupurpuroside_B->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Akt->Caspase3 Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Bax->Caspase3 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis

References

Ligupurpuroside B: A Preliminary Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B is a phenylethanoid glycoside (PhG), a class of natural compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into natural products for therapeutic applications continues to expand, understanding the specific mechanisms of action of compounds like this compound is crucial for drug discovery and development. This technical guide provides a preliminary overview of the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory and antioxidant properties. The information is compiled from available preclinical studies, and this document aims to serve as a foundational resource for researchers in the field.

Core Mechanisms of Action

Preliminary studies suggest that the therapeutic potential of this compound and related phenylethanoid glycosides stems from their ability to modulate key cellular pathways involved in inflammation and oxidative stress. The primary proposed mechanisms include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) / Nuclear factor-kappa B (NF-κB) pathway.

  • Antioxidant Activity: Direct scavenging of free radicals and potential modulation of endogenous antioxidant systems.

  • Neuroprotection: Attenuation of neuroinflammation and oxidative stress-induced neuronal damage.

Data Presentation: Quantitative Findings

The following tables summarize the available quantitative data from preliminary studies on this compound and related compounds.

Table 1: Antioxidant Activity of this compound

Assay TypeCompoundIC50 (µM)Positive ControlIC50 of Control (µM)
ABTS Radical ScavengingThis compound2.68 ± 0.05L-(+)-Ascorbic Acid10.06 ± 0.19
ABTS Radical Scavengingcis-Ligupurpuroside B4.86 ± 0.06L-(+)-Ascorbic Acid10.06 ± 0.19

Data from a study on phenylethanoid and phenylmethanoid glycosides from the leaves of Ligustrum robustum.[1]

Table 2: Anti-inflammatory Effects of Phenolic Components from Ligustrum robustum in LPS-Induced BV2 Microglial Cells

Compound ClassEffectMeasured Mediators
Phenolic ComponentsInhibition of secretionNO, IL-6, TNF-α, IL-1β

Note: While this study demonstrated the anti-inflammatory potential of phenolic components from the source plant of this compound in a key neuroinflammation model, specific quantitative data for this compound was not provided in the available abstract.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are representative protocols for key experiments relevant to the study of this compound's mechanism of action.

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: Murine microglial cells (BV2) are a commonly used and appropriate in vitro model for studying neuroinflammation.

  • Culture Conditions: BV2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.

    • Incubate for a designated time (e.g., 24 hours).

    • Collect cell culture supernatants for cytokine and nitric oxide analysis, and lyse cells for protein or RNA extraction.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This colorimetric assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Mix equal volumes of cell culture supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Analysis (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Determine cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in a signaling pathway (e.g., p-p65, p-IκBα, TLR4).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-TLR4, anti-β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

ABTS Radical Scavenging Assay
  • Principle: This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Incubate the mixture in the dark at room temperature.

    • Dilute the ABTS radical solution with a suitable buffer to a specific absorbance at 734 nm.

    • Add different concentrations of this compound to the ABTS radical solution.

    • Measure the decrease in absorbance after a set incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a general experimental workflow for investigating the anti-inflammatory effects of this compound.

LigupurpurosideB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription LigupurpurosideB This compound LigupurpurosideB->TLR4 Potential Inhibition LigupurpurosideB->IKK Potential Inhibition LigupurpurosideB->NFkB_active Potential Inhibition of Translocation

Caption: Proposed anti-inflammatory mechanism of this compound via the TLR4/NF-κB signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start culture Culture BV2 Microglial Cells start->culture treat Pre-treat with this compound culture->treat induce Induce Inflammation with LPS treat->induce incubate Incubate for 24 hours induce->incubate griess Griess Assay for NO incubate->griess elisa ELISA for Cytokines incubate->elisa western Western Blot for Signaling Proteins incubate->western viability Cell Viability Assay (e.g., MTT) incubate->viability end End griess->end elisa->end western->end viability->end

Caption: General experimental workflow for in vitro anti-inflammatory studies of this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. The available data points towards the inhibition of the TLR4/NF-κB signaling pathway as a plausible mechanism for its anti-inflammatory effects. However, to fully elucidate its mechanism of action and validate its therapeutic potential, further in-depth research is required.

Future studies should focus on:

  • Conducting comprehensive dose-response studies of this compound on primary microglia and astrocytes.

  • Quantifying the effects of this compound on the expression and phosphorylation of all key proteins in the TLR4/NF-κB and other relevant inflammatory pathways (e.g., MAPK).

  • Investigating the effects of this compound on microglial polarization (M1 vs. M2 phenotype).

  • Utilizing in vivo models of neuroinflammation and neurodegeneration to confirm the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Exploring the potential synergistic effects of this compound with other therapeutic agents.

This technical guide serves as a starting point for researchers dedicated to advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

The Final Step: An In-depth Technical Guide to the Discovery and Characterization of Glycosyltransferases in Ligupurpuroside B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to detail the discovery and characterization of the glycosyltransferases instrumental in the synthesis of Ligupurpuroside B, a complex phenylethanoid glycoside. This document is intended for researchers, scientists, and professionals in drug development, providing a deep dive into the biosynthetic pathway and the enzymes that drive it.

Recent breakthroughs have identified three key uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) from Ligustrum robustum: UGT85AF8, UGT79G7, and UGT79A19. These enzymes play a pivotal role in the multi-step glycosylation process that leads to the formation of this compound. This guide offers a structured overview of the quantitative data, detailed experimental protocols, and visual representations of the synthesis and experimental workflows.

Data Presentation

While specific kinetic data for the glycosyltransferases involved in this compound synthesis are not publicly available in the reviewed literature, the following tables have been structured to accommodate such quantitative data as it becomes available. These tables are designed for the clear and concise presentation of key enzymatic parameters.

Table 1: Substrate Specificity and Product Formation of Glycosyltransferases in this compound Synthesis

EnzymeSubstrateSugar DonorProduct
UGT85AF8TyrosolUDP-GlucoseSalidroside
UGT79G7Osmanthuside AUDP-RhamnoseOsmanthuside B
UGT79A19Osmanthuside BUDP-RhamnoseThis compound

Table 2: Putative Kinetic Parameters of Glycosyltransferases in this compound Synthesis

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
UGT85AF8Tyrosol----
UGT79G7Osmanthuside A----
UGT79A19Osmanthuside B----
(Note: Specific values are not available in the public domain and are pending further research.)

Table 3: Predicted Optimal Reaction Conditions for Glycosyltransferases in this compound Synthesis

EnzymeOptimal pHOptimal Temperature (°C)
UGT85AF8--
UGT79G7--
UGT79A19--
(Note: Specific values are not available in the public domain and are pending further research.)

Experimental Protocols

The following protocols are detailed methodologies representative of the key experiments required for the discovery and characterization of glycosyltransferases in this compound synthesis.

Identification of Candidate Glycosyltransferase Genes from Transcriptome Data

This protocol outlines the process of identifying potential UGT genes from the transcriptome of Ligustrum robustum.

  • 1.1. RNA Extraction and Sequencing: Total RNA is extracted from the leaves of Ligustrum robustum using a suitable plant RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis. High-quality RNA is then used for library preparation and transcriptome sequencing using a high-throughput sequencing platform (e.g., Illumina).

  • 1.2. De Novo Transcriptome Assembly and Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to construct a comprehensive transcriptome. The assembled transcripts are functionally annotated by sequence similarity searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot, and the Kyoto Encyclopedia of Genes and Genomes).

  • 1.3. Identification of Candidate UGTs: Candidate UGT genes are identified from the annotated transcriptome based on conserved domains and sequence homology to known plant glycosyltransferases. The identified UGTs are further classified based on phylogenetic analysis with known UGT families.

  • 1.4. Co-expression Analysis: To narrow down the list of candidate UGTs, a co-expression analysis is performed. The expression patterns of the candidate UGTs are correlated with the expression of known genes in the phenylethanoid glycoside biosynthesis pathway. Genes with expression patterns that are highly correlated with the pathway genes are selected as strong candidates for functional characterization.

Heterologous Expression and Purification of Recombinant UGTs

This protocol describes the expression of candidate UGTs in a heterologous host and their subsequent purification.

  • 2.1. Gene Cloning and Vector Construction: The open reading frames of the candidate UGT genes are amplified by PCR from Ligustrum robustum cDNA. The amplified DNA fragments are then cloned into an E. coli expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., a polyhistidine-tag).

  • 2.2. Heterologous Expression in E. coli: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reaches a specific value. The culture is then incubated at a lower temperature to enhance the production of soluble protein.

  • 2.3. Cell Lysis and Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is then centrifuged to separate the soluble fraction containing the recombinant protein from the insoluble debris. The recombinant protein is purified from the soluble fraction using affinity chromatography based on the purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • 2.4. Protein Purity and Concentration Determination: The purity of the purified protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay kit (e.g., Bradford assay) with a known concentration of bovine serum albumin as a standard.

In Vitro Enzymatic Assays

This protocol details the in vitro characterization of the purified recombinant UGTs.

  • 3.1. Standard Reaction Mixture: A standard reaction mixture is prepared containing the purified recombinant UGT, the acceptor substrate (e.g., tyrosol, osmanthuside A, or osmanthuside B), the sugar donor (UDP-glucose or UDP-rhamnose), and a suitable buffer at a specific pH.

  • 3.2. Substrate Specificity Assays: To determine the substrate specificity of each UGT, enzymatic assays are performed with a range of potential acceptor substrates and sugar donors. The reactions are incubated for a specific period at a set temperature and then stopped. The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC).

  • 3.3. Determination of Optimal pH and Temperature: To determine the optimal reaction conditions, enzymatic assays are performed over a range of pH values and temperatures. The activity of the enzyme at each condition is measured to identify the optimal pH and temperature.

HPLC Analysis and Kinetic Parameter Determination

This protocol describes the use of HPLC to analyze the products of the enzymatic reactions and to determine the kinetic parameters of the UGTs.

  • 4.1. HPLC Analysis of Reaction Products: The products of the in vitro enzymatic assays are analyzed by reverse-phase HPLC. The separation of substrates and products is achieved using a C18 column and a gradient elution method with a mobile phase consisting of water (containing a small amount of formic acid) and acetonitrile. The products are detected by their UV absorbance at a specific wavelength. The identity of the products is confirmed by comparing their retention times and mass spectra with those of authentic standards.

  • 4.2. Quantification of Product Formation: The amount of product formed in each reaction is quantified by integrating the peak area in the HPLC chromatogram and comparing it to a standard curve generated with known concentrations of the product.

  • 4.3. Determination of Kinetic Parameters: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), enzymatic assays are performed with varying concentrations of the acceptor substrate while keeping the concentration of the sugar donor constant at a saturating level. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) and the catalytic efficiency (kcat/Km) are then calculated from the Vmax value.

Mandatory Visualization

The following diagrams, generated using the DOT language, visualize the this compound synthesis pathway and the experimental workflow for the characterization of the involved glycosyltransferases.

Ligupurpuroside_B_Synthesis_Pathway Tyrosol Tyrosol UGT85AF8 UGT85AF8 Tyrosol->UGT85AF8 Salidroside Salidroside Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A UGT79G7 UGT79G7 Osmanthuside_A->UGT79G7 Osmanthuside_B Osmanthuside B UGT79A19 UGT79A19 Osmanthuside_B->UGT79A19 Ligupurpuroside_B This compound UGT85AF8->Salidroside UGT79G7->Osmanthuside_B UGT79A19->Ligupurpuroside_B UDP_Glucose UDP-Glucose UDP_Glucose->UGT85AF8 UDP_Rhamnose1 UDP-Rhamnose UDP_Rhamnose1->UGT79G7 UDP_Rhamnose2 UDP-Rhamnose UDP_Rhamnose2->UGT79A19

Caption: Biosynthetic pathway of this compound.

UGT_Characterization_Workflow Transcriptome_Sequencing Transcriptome Sequencing (Ligustrum robustum) De_Novo_Assembly De Novo Assembly & Annotation Transcriptome_Sequencing->De_Novo_Assembly Candidate_Identification Candidate UGT Identification De_Novo_Assembly->Candidate_Identification Co_expression_Analysis Co-expression Analysis Candidate_Identification->Co_expression_Analysis Gene_Cloning Gene Cloning & Vector Construction Co_expression_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzymatic Assay Protein_Purification->In_Vitro_Assay HPLC_Analysis HPLC Analysis & Kinetic Studies In_Vitro_Assay->HPLC_Analysis

Caption: Experimental workflow for UGT characterization.

An In-depth Technical Guide to the Water Solubility and Stability of Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the water solubility and stability of Ligupurpuroside B, a phenylethanoid glycoside with recognized antioxidant properties. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from closely related and structurally similar phenylethanoid glycosides (PhGs), such as acteoside (verbascoside), to provide a robust framework for researchers.

Water Solubility of this compound and Related Phenylethanoid Glycosides

Table 1: Aqueous Solubility of Verbascoside (B1683046) (Acteoside)

Solvent SystemApproximate SolubilityReference
Phosphate-Buffered Saline (PBS, pH 7.2)~ 10 mg/mL[6]
Water≥ 100 mg/mL[7]

Stability Profile of this compound and Related Phenylethanoid Glycosides

The stability of this compound is a critical factor for its handling, formulation, and therapeutic efficacy. As with solubility, detailed stability studies on this compound are scarce. However, research on the stability of other phenylethanoid glycosides offers significant insights into its potential degradation pathways and kinetics under various stress conditions.

Factors Influencing Stability

The degradation of phenylethanoid glycosides generally follows first-order reaction kinetics. The primary factors affecting their stability are temperature, pH, and light exposure.

Table 2: Stability of Phenylethanoid Glycosides under Various Conditions

Stress ConditionObservationKinetic Data (for Acteoside)Potential Degradation Products
Temperature Degradation accelerates with increasing temperature.Rate constant (k) ranges from 4.3 to 203.4 × 10⁻³ day⁻¹Hydrolysis of glycosidic bonds, isomerization.
pH Degradation increases with an elevation in pH values (more stable in acidic conditions).-Hydrolysis of ester and glycosidic linkages.
Light Exposure Degradation is accelerated upon exposure to light.-Photodegradation products (e.g., lumibetametasone dipropionate for a different compound class).
Oxidation Susceptible to oxidative degradation.-Oxidized derivatives.
Potential Degradation Products

Forced degradation studies on related phenylethanoid glycosides, such as acteoside and salidroside, have identified several degradation products. These are primarily the result of the hydrolysis of ester and glycosidic bonds.

Table 3: Identified Degradation Products of Related Phenylethanoid Glycosides

Parent CompoundDegradation Product
ActeosideVerbasoside, Caffeic Acid, Isoacteoside
SalidrosideTyrosol

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound, based on established protocols for phenylethanoid glycosides.

Aqueous Solubility Determination

Objective: To quantify the equilibrium solubility of this compound in water.

Methodology: Shake-Flask Method

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator is recommended.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in section 3.3).

  • Calculation: Determine the concentration of this compound in the original supernatant by accounting for the dilution factor. The result is expressed in mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to water B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and dilute supernatant D->E F Quantify using HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for Aqueous Solubility Determination.

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid powder or a solution of this compound at a high temperature (e.g., 80 °C) in a controlled oven.

    • Photostability: Expose the solid powder or a solution to UV and visible light in a photostability chamber, following ICH Q1B guidelines.

  • Sample Neutralization and Dilution: At specified time points, withdraw samples. Neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, Heat) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3-30% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid/Solution, Heat) Start->Thermal Photo Photodegradation (UV/Vis Light) Start->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC-MS Analysis Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and impurities.

Example Chromatographic Conditions (based on methods for PhGs):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 330 nm (characteristic for the feruloyl or caffeoyl moiety in many PhGs).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways Modulated by Related Phenylethanoid Glycosides

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on structurally similar PhGs like acteoside and verbascoside has elucidated their mechanisms of action, particularly in anti-inflammatory and neuroprotective contexts. These pathways are likely relevant to this compound's biological activity.

Anti-Inflammatory Signaling Pathways

Phenylethanoid glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JAK/STAT.

  • NF-κB Pathway: PhGs can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[8] They can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9]

  • JAK/STAT Pathway: Acteoside has been demonstrated to inhibit the JAK/STAT signaling pathway, which is also crucial for inflammatory responses.[10][11] By suppressing this pathway, it can reduce the production of inflammatory mediators.

G cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK Activates JAK JAK LPS->JAK Activates PhGs Phenylethanoid Glycosides (e.g., this compound) PhGs->IKK Inhibits PhGs->JAK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT (dimer) STAT->STAT_p STAT_p->Cytokines Induces Transcription

Caption: Anti-inflammatory Signaling Pathways Modulated by PhGs.

Neuroprotective Signaling Pathway (Nrf2/ARE)

The neuroprotective effects of PhGs are often attributed to their potent antioxidant activity, which is mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[3][12][13]

  • Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. PhGs can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhGs Phenylethanoid Glycosides (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex PhGs->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Neuroprotective Nrf2/ARE Signaling Pathway.

Conclusion

This compound is a water-soluble phenylethanoid glycoside with significant therapeutic potential, largely attributed to its antioxidant and anti-inflammatory properties. While specific quantitative data on its solubility and stability are still emerging, a comprehensive understanding can be derived from studies on closely related compounds. This guide provides a foundational framework for researchers and drug development professionals working with this compound, offering detailed experimental protocols and insights into its likely stability profile and mechanisms of action. Further research is warranted to establish the precise physicochemical properties of this compound to facilitate its development as a therapeutic agent.

References

In Vivo Metabolism and Pharmacokinetics of Ligupurpuroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vivo metabolism and pharmacokinetics of Ligupurpuroside B is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of its biosynthesis and the well-documented metabolic and pharmacokinetic profiles of structurally similar phenylethanoid glycosides (PhGs), such as verbascoside (B1683046) (acteoside) and echinacoside (B191147). The information presented herein is intended to serve as a foundational resource to inform future research and drug development efforts.

Introduction to this compound

This compound is a complex acylated phenolic glycoside. Like other PhGs, it is characterized by a central glucose moiety to which a phenylethanol and a hydroxycinnamic acid derivative are attached. These compounds are known for a wide range of biological activities, making them subjects of interest for pharmaceutical research. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for evaluating its potential as a therapeutic agent.

Inferred Metabolic Pathways of Phenylethanoid Glycosides

The metabolism of PhGs is complex and primarily occurs in the intestine and liver. The metabolic pathways generally involve two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on studies of verbascoside and echinacoside, the metabolism of this compound is likely to involve the following key transformations:

  • Deglycosylation: The initial and a major metabolic step is the removal of sugar moieties (rhamnose, glucose) by intestinal microflora and enzymes. This results in the formation of aglycones and smaller glycoside metabolites.

  • Hydrolysis: The ester linkage connecting the hydroxycinnamic acid moiety to the glucose core is susceptible to hydrolysis.

  • Methylation: The catechol groups (ortho-dihydroxybenzene) present in the structure are often subject to methylation by catechol-O-methyltransferase (COMT).

  • Glucuronidation and Sulfation: The hydroxyl groups of the parent compound and its metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) groups (by sulfotransferases, SULTs). These conjugation reactions significantly increase the polarity of the molecules, preparing them for excretion.

A proposed metabolic pathway for a typical phenylethanoid glycoside is illustrated below.

cluster_phase1 Phase I Metabolism (Intestine/Liver) cluster_phase2 Phase II Metabolism (Liver/Intestine) cluster_excretion Excretion PhG Phenylethanoid Glycoside (e.g., this compound) Aglycone Aglycone PhG->Aglycone Deglycosylation SmallerGlycosides Smaller Glycosides PhG->SmallerGlycosides Partial Deglycosylation HydroxycinnamicAcid Hydroxycinnamic Acid Derivative Aglycone->HydroxycinnamicAcid Hydrolysis Phenylethanol Phenylethanol Derivative Aglycone->Phenylethanol Hydrolysis MethylatedMetabolites Methylated Metabolites Aglycone->MethylatedMetabolites Methylation (COMT) GlucuronideConjugates Glucuronide Conjugates SmallerGlycosides->GlucuronideConjugates Glucuronidation (UGT) SulfateConjugates Sulfate Conjugates Phenylethanol->SulfateConjugates Sulfation (SULT) MethylatedMetabolites->GlucuronideConjugates MethylatedMetabolites->SulfateConjugates Urine Urine GlucuronideConjugates->Urine Bile Bile GlucuronideConjugates->Bile SulfateConjugates->Urine Feces Feces

Caption: Inferred Metabolic Pathway of a Phenylethanoid Glycoside.

Pharmacokinetic Profile of Structurally Similar Phenylethanoid Glycosides

The pharmacokinetic properties of PhGs like verbascoside and echinacoside are generally characterized by poor oral bioavailability.[1][2] This is attributed to their high molecular weight, polarity, and extensive metabolism in the gastrointestinal tract and liver.[3]

Absorption

Following oral administration, PhGs are absorbed from the gastrointestinal tract. However, the absorption is often incomplete. Studies on verbascoside have shown rapid absorption with time to maximum plasma concentration (Tmax) values typically under 30 minutes in rats.[1][4]

Distribution

Once absorbed, PhGs and their metabolites are distributed to various tissues. Verbascoside has been found to distribute extensively and rapidly into most tissues, including the brain.[2] The plasma protein binding of verbascoside in rats is approximately 60%.[2]

Metabolism

As detailed in Section 2, PhGs undergo significant metabolism. The parent compounds are often present in the circulation at very low concentrations, with the majority of the circulating compounds being metabolites.[5]

Excretion

The metabolites of PhGs are primarily excreted in urine, feces, and bile.[3][5]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of verbascoside (acteoside) and echinacoside from preclinical studies. These values can provide an estimate for the expected pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Rats

Dosage and RouteCmax (ng/mL)Tmax (min)AUC (µg·h/L)T½ (min)Bioavailability (%)Reference
100 mg/kg (oral)13013.3187.192.1~1[1]
3 mg/kg (IV)48,600--10.7-[1]
40 mg/kg (oral)312.54 ± 44.4317.4-63~1[2][4]

Table 2: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Beagle Dogs

Dosage and RouteCmax (µg/mL)Tmax (min)AUC (mg·min/L)T½ (min)Bioavailability (%)Reference
10 mg/kg (oral)0.42-47.28-~4[1]
20 mg/kg (oral)0.72-87.86-~4[1]
40 mg/kg (oral)1.44-183.14-~4[1]

Table 3: Pharmacokinetic Parameters of Echinacoside in Rats

Dosage and RouteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
100 mg/kg (oral)61.2 ± 29.81588.5 ± 36.42.6 ± 0.50.83[6]

Experimental Protocols for In Vivo Metabolism and Pharmacokinetic Studies

A typical workflow for investigating the in vivo metabolism and pharmacokinetics of a compound like this compound is outlined below.

cluster_study_design Study Design and Dosing cluster_sampling Biological Sample Collection cluster_analysis Sample Processing and Bioanalysis cluster_data_analysis Data Analysis and Interpretation AnimalModel Animal Model Selection (e.g., Rats, Dogs) DoseSelection Dose and Route Selection (Oral, IV) AnimalModel->DoseSelection Dosing Compound Administration DoseSelection->Dosing BloodSampling Blood Sampling (Serial Time Points) Dosing->BloodSampling ExcretaCollection Urine and Feces Collection Dosing->ExcretaCollection BileCollection Bile Duct Cannulation (optional) Dosing->BileCollection TissueCollection Tissue Harvesting (Terminal) BloodSampling->TissueCollection PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleExtraction Sample Extraction (SPE, LLE) ExcretaCollection->SampleExtraction BileCollection->SampleExtraction TissueCollection->SampleExtraction PlasmaSeparation->SampleExtraction LCMS LC-MS/MS Analysis (Quantification and Metabolite ID) SampleExtraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) LCMS->PK_Analysis MetaboliteProfiling Metabolite Profiling and Structural Elucidation LCMS->MetaboliteProfiling MetabolicPathway Metabolic Pathway Mapping MetaboliteProfiling->MetabolicPathway

Caption: Experimental Workflow for Pharmacokinetic and Metabolism Studies.

Animal Models and Administration
  • Species: Sprague-Dawley rats are commonly used for initial pharmacokinetic and metabolism studies. Beagle dogs can be used for non-rodent studies.

  • Administration: The compound is typically administered orally (gavage) to assess oral bioavailability and intravenously (bolus or infusion) to determine clearance and volume of distribution.

Sample Collection
  • Blood: Blood samples are collected at predetermined time points post-dosing via methods like tail vein or jugular vein cannulation. Plasma is separated by centrifugation.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).

  • Bile: For detailed biliary excretion studies, the bile duct can be cannulated for direct collection of bile.

  • Tissues: At the end of the study, various tissues can be harvested to assess tissue distribution.

Bioanalytical Method
  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the standard method for the quantification of the parent drug and its metabolites in biological matrices.[5]

  • Sample Preparation: Biological samples typically require extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Data Analysis
  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

  • Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF MS) is used to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Conclusion and Future Directions

While direct experimental data for this compound is lacking, the extensive research on structurally related phenylethanoid glycosides provides a strong basis for predicting its metabolic and pharmacokinetic properties. It is anticipated that this compound will exhibit low oral bioavailability due to extensive first-pass metabolism, primarily involving deglycosylation and conjugation reactions.

Future research should focus on conducting dedicated in vivo studies on this compound to confirm these hypotheses. A thorough characterization of its metabolic profile and pharmacokinetic parameters will be essential for any further development of this compound as a potential therapeutic agent. Such studies will provide the necessary data to establish dose-response relationships, assess potential drug-drug interactions, and design appropriate formulations to enhance its bioavailability.

References

Methodological & Application

Application Note: High-Throughput Screening of Trypsin Inhibitors Using Ligupurpuroside B as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds.[1] Dysregulation of trypsin activity is implicated in various pathological conditions, including pancreatitis, inflammation, and certain cancers.[2][3] Consequently, the identification and characterization of trypsin inhibitors are of significant interest in drug discovery and development. Ligupurpuroside B, a water-soluble polyphenolic compound, has been identified as an inhibitor of trypsin.[4] This document provides a detailed protocol for a trypsin inhibition assay using this compound as a reference inhibitor. The assay is suitable for high-throughput screening of potential trypsin inhibitors.

Principle of the Assay

The assay is based on the ability of trypsin to hydrolyze a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), to produce a yellow-colored product, p-nitroaniline.[5][6][7] The rate of p-nitroaniline formation is directly proportional to the trypsin activity and can be monitored spectrophotometrically by measuring the absorbance at 410 nm.[5][8] In the presence of an inhibitor, the rate of BAPNA hydrolysis is reduced, leading to a decrease in the absorbance signal. The inhibitory activity of a test compound is quantified by comparing the rate of the reaction in the presence and absence of the compound.

Experimental Protocol

Materials and Reagents

  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions

  • Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Dissolve appropriate amounts of Tris base and CaCl2 in deionized water, adjust the pH to 8.2 with HCl, and bring to the final volume.

  • Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Store in aliquots at -20°C.

  • Working Trypsin Solution: Dilute the trypsin stock solution with Tris-HCl buffer to the desired final concentration (e.g., 50 µg/mL). Prepare fresh before each experiment.

  • BAPNA Stock Solution (10 mM): Dissolve BAPNA in DMSO.

  • Working BAPNA Solution: Dilute the BAPNA stock solution with Tris-HCl buffer to the desired final concentration (e.g., 1 mM). Prepare fresh before each use and protect from light.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Working this compound Solutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to obtain the desired final concentrations for the assay.

Assay Procedure

  • Assay Plate Setup:

    • Add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of the appropriate concentration of this compound working solution to the inhibitor wells.

    • Add 20 µL of Tris-HCl buffer (or DMSO in the same final concentration as the inhibitor solvent) to the control (no inhibitor) wells.

  • Enzyme Addition: Add 100 µL of the working trypsin solution to all wells except the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Reaction Initiation: Add 80 µL of the working BAPNA solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA410/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

      • V_control is the rate of reaction in the absence of the inhibitor.

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Inhibition of Trypsin Activity by this compound

This compound Concentration (µM)Absorbance Change (ΔA410/min)% Inhibition
0 (Control)0.1500
100.12516.7
250.09834.7
500.07649.3
750.05563.3
1000.04073.3
2000.02186.0

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Trypsin Solution - this compound Dilutions - BAPNA Solution - Buffer plate_setup Plate Setup: - Add Inhibitor/Buffer - Add Trypsin reagents->plate_setup pre_incubation Pre-incubate (37°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction: Add BAPNA pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 410 nm) reaction_start->measurement calc_rate Calculate Reaction Rate (ΔA/min) measurement->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the trypsin inhibition assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Trypsin Trypsin Product p-Nitroaniline (Yellow Product) Trypsin->Product Hydrolysis Inactive_Complex Trypsin-Ligupurpuroside B (Inactive Complex) Trypsin->Inactive_Complex BAPNA BAPNA (Substrate) BAPNA->Product Ligupurpuroside_B This compound Ligupurpuroside_B->Inactive_Complex Inactive_Complex->Product Inhibition

Caption: Mechanism of trypsin inhibition by this compound.

References

Application Notes and Protocols: Molecular Docking Simulation of Ligupurpuroside B with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking simulation of Ligupurpuroside B, a bioactive compound with known antioxidant and anti-inflammatory properties, against key protein targets. The provided protocols offer a step-by-step methodology for in silico analysis, enabling the exploration of its therapeutic potential.

Introduction to this compound and its Therapeutic Potential

This compound is a phenylethanoid glycoside that has been identified in various plant species. Pre-clinical studies have suggested its involvement in several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level.[1] This approach is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of bioactive compounds.

Potential Protein Targets for this compound

Based on its known biological activities, several key proteins have been identified as potential targets for this compound. These include proteins involved in inflammation and oxidative stress pathways.

Table 1: Potential Therapeutic Target Proteins for this compound

Target ProteinFunction & Biological PathwayRationale for Targeting
Trypsin A serine protease involved in digestion. Inhibition can have implications in various physiological processes.Investigated as a model protein to understand binding interactions of this compound.[1]
Lipase An enzyme responsible for the breakdown of fats.Studied to understand the interaction mechanism and potential inhibitory effects of this compound.
Cyclooxygenase-2 (COX-2) A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2][3]Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
Tumor Necrosis Factor-alpha (TNF-α) A pro-inflammatory cytokine central to systemic inflammation.[4][5][6]Blocking TNF-α is an effective therapeutic approach for various inflammatory diseases.
Interleukin-6 (IL-6) A cytokine that plays a critical role in inflammation and the immune response.[7][8][9][10]Inhibition of IL-6 signaling is a therapeutic strategy for inflammatory conditions.
Kelch-like ECH-associated protein 1 (Keap1) A repressor protein that regulates the Nrf2-mediated antioxidant response.[11][12][13][14][15]Inhibition of the Keap1-Nrf2 interaction activates the antioxidant response, a desirable effect for combating oxidative stress-related diseases.[11][14]

Quantitative Data from Molecular Docking Studies

The following table summarizes existing quantitative data from molecular docking and biophysical studies of this compound with its target proteins.

Table 2: Summary of Quantitative Docking and Interaction Data for this compound

Target ProteinLigandMethodBinding Affinity / ConstantThermodynamic Parameters (ΔG, ΔH, ΔS)Interacting ResiduesReference
TrypsinThis compoundFluorescence Spectroscopy & Molecular DockingK_a = 1.6251 × 10⁴ L·mol⁻¹ (at 298 K)ΔG = -23.77 kJ·mol⁻¹, ΔH = -5.65 kJ·mol⁻¹, ΔS = 60.81 J·mol⁻¹·K⁻¹Trp215, Tyr228[1]
LipaseThis compoundFluorescence Spectroscopy & Molecular DockingK_a = 1.45 × 10⁴ L·mol⁻¹ (at 298 K)ΔG = -23.72 kJ·mol⁻¹, ΔH = -12.14 kJ·mol⁻¹, ΔS = 38.86 J·mol⁻¹·K⁻¹Trp, Tyr residues

Experimental Protocols

Protocol 1: Molecular Docking of this compound with Target Proteins using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking of this compound with its potential target proteins using AutoDock Vina, a widely used and effective docking software.

1. Preparation of the Target Protein Structure

a. Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, TNF-α, IL-6, Keap1) from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably complexed with a known inhibitor to identify the binding site.

b. Prepare the Receptor: i. Remove water molecules and any co-crystallized ligands or ions from the PDB file using molecular visualization software such as PyMOL or Chimera. ii. Add polar hydrogen atoms to the protein. iii. Assign partial charges (e.g., Gasteiger charges). iv. Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound)

a. Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading from a chemical database like PubChem or by drawing the 2D structure and converting it to 3D using software like ChemDraw or Marvin Sketch.

b. Ligand Optimization: i. Perform energy minimization of the ligand structure using a force field (e.g., MMFF94). ii. Assign partial charges and define the rotatable bonds. iii. Save the prepared ligand structure in PDBQT format.

3. Molecular Docking Simulation with AutoDock Vina

a. Define the Grid Box: i. Identify the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on this ligand's binding pocket. ii. Define the dimensions of the grid box to encompass the entire binding site, typically with a spacing of 1 Å. The size of the box will vary depending on the target protein's active site. For example, a box of 60 x 60 x 60 Å is often a good starting point.

b. Configure AutoDock Vina: i. Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name. ii. Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 8 is the default, but higher values can increase the accuracy of the prediction at the cost of longer computation time.

c. Run the Docking Simulation: i. Execute AutoDock Vina from the command line, providing the configuration file as input. ii. The program will generate an output PDBQT file containing the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

4. Analysis of Docking Results

a. Binding Affinity: The binding affinity, reported as a negative value in kcal/mol, indicates the strength of the interaction. More negative values suggest a more favorable binding.

b. Interaction Analysis: i. Visualize the docked poses using molecular visualization software (PyMOL, Chimera, or Discovery Studio). ii. Analyze the interactions between this compound and the amino acid residues of the target protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. iii. The 2D interaction diagrams can be generated to clearly depict these interactions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and a typical workflow for molecular docking.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Cleaning, H addition) grid_box Grid Box Definition (Active Site Identification) protein_prep->grid_box ligand_prep Ligand Preparation (3D Structure, Energy Minimization) run_docking Run AutoDock Vina ligand_prep->run_docking grid_box->run_docking analyze_results Analysis of Results (Binding Affinity, Interaction Analysis) run_docking->analyze_results visualize Visualization of Poses analyze_results->visualize anti_inflammatory_pathway stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane tnfa_il6 TNF-α, IL-6 Release stimulus->tnfa_il6 pla2 PLA2 membrane->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation receptor Receptor Binding tnfa_il6->receptor downstream Downstream Signaling (e.g., NF-κB pathway) receptor->downstream downstream->inflammation ligupurpuroside_b This compound ligupurpuroside_b->cox2 Inhibition ligupurpuroside_b->tnfa_il6 Inhibition antioxidant_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 keap1 Keap1 nrf2 Nrf2 ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination nrf2->ubiquitination degradation nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activation cellular_protection Cellular Protection antioxidant_genes->cellular_protection ligupurpuroside_b This compound ligupurpuroside_b->keap1 Inhibition neuroprotective_pathway neurotoxic_stimuli Neurotoxic Stimuli (e.g., Oxidative Stress, Inflammation) pi3k_akt PI3K/Akt Pathway neurotoxic_stimuli->pi3k_akt inhibition erk_mapk ERK/MAPK Pathway neurotoxic_stimuli->erk_mapk inhibition apoptosis Apoptosis neurotoxic_stimuli->apoptosis activation neuronal_survival Neuronal Survival pi3k_akt->neuronal_survival erk_mapk->neuronal_survival apoptosis->neuronal_survival inhibition ligupurpuroside_b This compound ligupurpuroside_b->pi3k_akt Activation ligupurpuroside_b->erk_mapk Activation

References

Application Notes and Protocols: Elucidating Ligupurpuroside B-Protein Interactions Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B, a phenylpropanoid glycoside, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action often involves characterizing its interactions with protein targets. Circular Dichroism (CD) spectroscopy is a powerful biophysical technique for investigating the conformational changes in proteins upon ligand binding. This document provides detailed application notes and protocols for utilizing CD to study the interaction between this compound and a model protein, trypsin.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] Proteins, possessing chiral secondary and tertiary structures, exhibit characteristic CD spectra.[2] Ligand binding events that alter a protein's conformation can be readily detected as changes in its CD spectrum, providing insights into the binding mechanism and its impact on protein structure.[3]

Principle of the Method

The far-UV region (190-250 nm) of a CD spectrum is sensitive to the protein's secondary structure (α-helix, β-sheet, turns, and random coil).[2] Changes in this region upon titration with this compound indicate alterations in the protein's backbone conformation. The near-UV region (250-350 nm) provides information about the tertiary structure, specifically the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine).[3] Perturbations in the near-UV spectrum can signify changes in the local environment of these residues upon ligand binding. By monitoring these spectral changes, one can infer binding, determine binding constants, and characterize the conformational adjustments induced by this compound.

Featured Application: this compound Interaction with Trypsin

A published study by Zhang et al. (2019) investigated the interaction between this compound and trypsin, a serine protease.[4] Their work demonstrated that this compound binds to trypsin and inhibits its enzymatic activity. Circular dichroism results from this study revealed that the binding of this compound induced conformational changes in trypsin.[4] While the original paper qualitatively describes these changes, the following sections provide a detailed protocol and data presentation format that can be used to quantitatively assess such interactions.

Data Presentation

Quantitative analysis of CD spectra can provide the percentage of different secondary structural elements. The following table is a representative example of how to present such data, showing the conformational changes in a protein upon binding to a polyphenol.

Secondary StructureProtein Alone (%)Protein + this compound (%)Change (%)
α-Helix 25.322.1-3.2
β-Sheet 35.840.2+4.4
β-Turn 15.114.5-0.6
Random Coil 23.823.2-0.6

Note: This data is illustrative and based on typical changes observed in polyphenol-protein interactions. For specific values for the this compound-trypsin interaction, experimental determination is required.

The binding constant (Ka) for the this compound-trypsin interaction has been determined by fluorescence spectroscopy at different temperatures.[4]

Temperature (K)Binding Constant (Ka) (L mol-1)
2881.7841 × 104
2981.6251 × 104
3081.5483 × 104

Experimental Protocols

This section provides a detailed methodology for studying the interaction between this compound and a target protein like trypsin using circular dichroism.

Materials and Reagents
  • Target Protein (e.g., Trypsin): Highly purified, lyophilized powder.

  • This compound: High-purity standard.

  • Buffer: Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4) is a common choice. The buffer should be transparent in the far-UV region and should not interact with the protein or ligand.

  • Deionized Water: High-purity, filtered (0.22 µm).

  • Nitrogen Gas: High-purity, for purging the CD instrument.

Equipment
  • Circular Dichroism Spectrometer: Capable of measurements in the far-UV and near-UV regions.

  • Quartz Cuvettes: High-quality, with a path length appropriate for the wavelength range (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

  • Micropipettes: Calibrated for accurate liquid handling.

  • pH Meter: For buffer preparation.

  • UV-Vis Spectrophotometer: For accurate concentration determination of the protein and ligand.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cd CD Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution determine_conc Determine Accurate Concentrations (UV-Vis) prep_protein->determine_conc prep_ligand Prepare this compound Stock Solution prep_ligand->determine_conc prep_buffer Prepare Buffer prep_buffer->prep_protein prep_buffer->prep_ligand instrument_setup Instrument Setup and Purging determine_conc->instrument_setup baseline Record Buffer Baseline instrument_setup->baseline protein_spectrum Record Protein Spectrum baseline->protein_spectrum titration Titrate with this compound and Record Spectra protein_spectrum->titration subtract_baseline Subtract Buffer Baseline from all Spectra titration->subtract_baseline convert_units Convert to Molar Ellipticity subtract_baseline->convert_units deconvolution Secondary Structure Deconvolution convert_units->deconvolution binding_analysis Determine Binding Parameters convert_units->binding_analysis

Caption: Experimental workflow for studying this compound-protein interaction using CD.

Step-by-Step Protocol

1. Sample Preparation

  • Buffer Preparation: Prepare the desired buffer (e.g., 20 mM sodium phosphate, pH 7.4). Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Protein Stock Solution: Dissolve the protein (e.g., trypsin) in the buffer to a concentration of approximately 1 mg/mL. Determine the exact concentration using a UV-Vis spectrophotometer and the protein's extinction coefficient. For CD measurements, a typical final concentration is around 0.1-0.2 mg/mL.

  • Ligand Stock Solution: Prepare a stock solution of this compound in the same buffer. The concentration should be significantly higher than the protein concentration to allow for titration without significant dilution of the protein.

2. CD Instrument Setup

  • Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.

  • Instrument Parameters (Far-UV):

    • Wavelength Range: 190-250 nm

    • Path Length: 0.1 cm

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 25 °C (or desired temperature)

  • Instrument Parameters (Near-UV):

    • Wavelength Range: 250-350 nm

    • Path Length: 1 cm

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans

    • Temperature: 25 °C (or desired temperature)

3. Data Acquisition

  • Baseline Correction: Record a baseline spectrum of the buffer in the appropriate cuvette. This will be subtracted from all subsequent sample spectra.

  • Protein Spectrum: Record the CD spectrum of the protein solution at the desired concentration.

  • Titration: Add small aliquots of the this compound stock solution to the protein solution in the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the CD spectrum. Repeat this process until the desired final ligand concentration is reached or until the spectral changes saturate.

4. Data Analysis

  • Baseline Subtraction: Subtract the buffer baseline from each of the recorded spectra (protein alone and protein-ligand mixtures).

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l * N) where:

    • θ is the observed ellipticity in degrees

    • M is the mean residue weight of the protein ( g/mol )

    • c is the protein concentration in mg/mL

    • l is the path length in cm

    • N is the number of amino acid residues

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, CONTIN, SELCON3) to analyze the far-UV CD spectra and estimate the percentage of α-helix, β-sheet, and other secondary structures.

  • Binding Constant Determination (Optional): If the spectral changes are significant and follow a binding isotherm, the binding constant (Ka) can be determined by fitting the change in molar ellipticity at a specific wavelength as a function of the ligand concentration to a suitable binding model (e.g., one-site binding).

Potential Impact on Signaling Pathways

Trypsin is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and pain.[5] Activation of PAR2 can trigger downstream signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[6] By inhibiting trypsin, this compound could potentially modulate these signaling pathways.

Trypsin-PAR2 Signaling Pathway

G Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage and Activation LigupurpurosideB This compound LigupurpurosideB->Trypsin Inhibition G_protein G-protein Coupling (Gq/11, G12/13) PAR2->G_protein PLC PLC G_protein->PLC RhoA RhoA Activation G_protein->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (Inflammation, Pain) Ca_release->Downstream PKC->Downstream RhoA->Downstream

Caption: Inhibition of the Trypsin-PAR2 signaling pathway by this compound.

Trypsin-Induced ERK Signaling Pathway

G Trypsin Trypsin Receptor Receptor (e.g., PAR2) Trypsin->Receptor Activation LigupurpurosideB This compound LigupurpurosideB->Trypsin Inhibition Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Elk-1, c-Fos) ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Gene Expression

Caption: Potential modulation of the ERK signaling pathway by this compound via trypsin inhibition.

Conclusion

Circular dichroism is a valuable and accessible technique for characterizing the interaction of small molecules like this compound with their protein targets. It provides crucial information on whether the ligand induces conformational changes in the protein and allows for the quantitative analysis of these changes. By combining CD with enzymatic assays and other biophysical methods, a comprehensive understanding of the binding mechanism can be achieved. Furthermore, elucidating the impact of such interactions on cellular signaling pathways is a critical step in the development of novel therapeutic agents.

References

Application Notes and Protocols for Evaluating the Bioactivity of Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential therapeutic bioactivities of Ligupurpuroside B, a naturally occurring phenolic compound. The following sections detail cell-based assays to investigate its antioxidant, anti-inflammatory, and neuroprotective properties. While specific quantitative data for this compound is not yet extensively available in published literature, the provided protocols offer robust methods for its evaluation and include templates for data presentation.

Cellular Antioxidant Activity

Principle

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Experimental Protocol

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate Buffered Saline (PBS)

  • 96-well black microplate

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.

  • Probe Loading: Add 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and add 600 µM AAPH to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

Data Presentation

Summarize the results as CAA units, calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve. The IC50 value, the concentration required to inhibit 50% of the oxidative stress, should be determined.

Table 1: Cellular Antioxidant Activity of this compound

Compound IC50 (µM)
This compound Data to be determined

| Quercetin (Control) | Data to be determined |

Anti-inflammatory Activity

Principle

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

Experimental Protocol

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well microplate

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation

Present the data as the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.

Table 2: Anti-inflammatory Effect of this compound on RAW 264.7 Cells

Compound IC50 for NO Inhibition (µM) Cell Viability at IC50 (%)
This compound Data to be determined Data to be determined

| Dexamethasone (Control) | Data to be determined | Data to be determined |

Neuroprotective Activity

Principle

This assay assesses the neuroprotective effect of this compound against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells. Oxidative stress is induced by hydrogen peroxide (H2O2), and cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H2O2)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

Procedure:

  • Cell Culture: Grow SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to an appropriate concentration of H2O2 (e.g., 100 µM) for another 24 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Presentation

Express the results as a percentage of cell viability relative to the untreated control. Determine the concentration of this compound that provides 50% protection (EC50).

Table 3: Neuroprotective Effect of this compound on SH-SY5Y Cells

Compound EC50 for Neuroprotection (µM)
This compound Data to be determined

| Trolox (Control) | Data to be determined |

Signaling Pathway Analysis

NF-κB Activation Assay

Principle: The effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway can be assessed using a reporter gene assay. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.

Experimental Protocol:

  • Cell Line: Use a suitable cell line, such as RAW 264.7 or HEK293T.

  • Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

  • Luciferase Assay: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

Data Presentation: Normalize the firefly luciferase activity to the Renilla luciferase activity. Present the data as the fold inhibition of NF-κB activation compared to the stimulated control.

Table 4: Effect of this compound on NF-κB Activation

Compound IC50 for NF-κB Inhibition (µM)
This compound Data to be determined

| Bay 11-7082 (Control) | Data to be determined |

Nrf2 Activation Assay

Principle: To investigate if this compound exerts its antioxidant effects via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a similar reporter gene assay can be used. Cells are transfected with a plasmid containing a luciferase reporter gene driven by the Antioxidant Response Element (ARE), the binding site for Nrf2.

Experimental Protocol:

  • Cell Line: Utilize a cell line like HepG2.

  • Transfection: Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Luciferase Assay: After 24 hours of treatment, measure the dual-luciferase activity.

Data Presentation: Present the results as the fold induction of Nrf2-ARE activity compared to the untreated control.

Table 5: Effect of this compound on Nrf2 Activation

Compound Fold Induction of Nrf2-ARE Activity (at a specific concentration)
This compound Data to be determined

| Sulforaphane (Control) | Data to be determined |

Visualizations

G cluster_workflow General Workflow for Cell-based Bioactivity Screening A Compound Preparation (this compound) C Treatment with Compound A->C B Cell Culture (e.g., HepG2, RAW 264.7, SH-SY5Y) B->C D Induction of Cellular Stress (e.g., AAPH, LPS, H2O2) C->D E Measurement of Bioactivity (Fluorescence, Absorbance, Luminescence) D->E F Data Analysis (IC50 / EC50 Determination) E->F

Caption: General workflow for screening the bioactivity of a compound.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS / TNF-α Receptor Receptor (TLR4 / TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription LigupurpurosideB This compound LigupurpurosideB->IKK Inhibition?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

G cluster_nrf2 Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds Transcription Gene Transcription (Antioxidant Enzymes) ARE->Transcription LigupurpurosideB This compound LigupurpurosideB->Keap1 Activation?

Caption: The Nrf2 antioxidant response pathway.

Application of Ligupurpuroside B as a Potential Fluorescence Quenching Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of Ligupurpuroside B as a fluorescence quenching agent is a theoretical proposition based on its chemical structure. The experimental data and protocols provided herein are hypothetical and intended to serve as a guide for potential research and validation.

Introduction

This compound is a naturally occurring glycoside isolated from Ligustrum robustum, known for its antioxidant properties.[1][2] Its molecular structure, rich in phenolic groups and conjugated systems, suggests a potential for interaction with fluorophores, leading to fluorescence quenching.[3][4] Fluorescence quenching is a process that decreases the intensity of fluorescence emission from a fluorophore.[5] This phenomenon is a powerful tool in various scientific disciplines, including drug discovery, for studying molecular interactions, enzyme kinetics, and conformational changes in proteins.[6][7][8]

This document outlines the hypothetical application of this compound as a fluorescence quenching agent, providing a theoretical framework, potential experimental protocols, and data interpretation methods.

Theoretical Mechanism of Fluorescence Quenching

The quenching of fluorescence can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[9]

  • Static Quenching: This occurs when the quencher and the fluorophore form a non-fluorescent complex in the ground state.[9][10] Given the multiple hydroxyl groups and aromatic rings in this compound, it could potentially form hydrogen bonds and stacking interactions with fluorophores, leading to the formation of a ground-state complex.

  • Dynamic Quenching: This involves the collision of the quencher with the fluorophore in its excited state, leading to non-radiative energy transfer.[11][9]

  • Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule (the quencher).[12][13] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[13]

  • Dexter Electron Transfer: This is a short-range quenching mechanism that involves the exchange of electrons between the fluorophore and the quencher.[14][15][16]

The presence of multiple phenolic moieties in this compound makes static quenching a highly plausible hypothetical mechanism.

cluster_0 Without Quencher cluster_1 With this compound (Static Quenching) F Fluorophore (F) F_excited Excited Fluorophore (F*) F->F_excited Absorption L This compound (L) FL Ground-State Complex (F-L) (Non-fluorescent) No_Fluorescence No Fluorescence FL->No_Fluorescence F_excited->F Emission Fluorescence_out Fluorescence (hν') F_excited->Fluorescence_out Light_in Excitation Light (hν) F_q Fluorophore (F) F_q->FL Complex Formation L_q This compound (L) L_q->FL

Caption: Hypothetical static quenching mechanism of a fluorophore by this compound.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the fluorescence quenching of a tryptophan-containing peptide by this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H46O17[3]
Molecular Weight738.73 g/mol [1]
AppearancePowder[17]
SolubilityDMSO, Pyridine, Methanol, Ethanol[17]

Table 2: Hypothetical Fluorescence Quenching Data

[this compound] (µM)Fluorescence Intensity (a.u.)Quenching Efficiency (%)
010000
1085015
2072028
4055045
6042058
8031069
10022078

Table 3: Hypothetical Stern-Volmer Analysis

ParameterValue
Stern-Volmer Constant (Ksv)3.5 x 10^4 M^-1
Quenching Rate Constant (kq)3.5 x 10^12 M^-1 s^-1
Correlation Coefficient (R^2)0.998

Note: The hypothetical kq value is higher than the typical diffusion-controlled limit, which would support a static quenching mechanism.

Experimental Protocols

This section provides a detailed protocol for a fluorescence quenching assay to evaluate the potential of this compound as a quenching agent.

Materials and Reagents
  • This compound (purity ≥98%)

  • Fluorophore (e.g., Tryptophan, N-acetyl-L-tryptophanamide, or a fluorescently labeled peptide)

  • Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

  • Micropipettes

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a suitable solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • Fluorophore Stock Solution (1 mM): Prepare a 1 mM stock solution of the chosen fluorophore in the assay buffer.

Instrumentation and Settings
  • Excitation Wavelength (λex): Set to the maximum absorption wavelength of the fluorophore (e.g., ~280 nm for tryptophan).

  • Emission Wavelength (λem): Scan a range to determine the maximum emission wavelength (e.g., ~350 nm for tryptophan).

  • Slit Widths: Set excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.

  • Temperature: Maintain a constant temperature (e.g., 25°C) throughout the experiment.

A Prepare Stock Solutions (this compound & Fluorophore) B Prepare Serial Dilutions of this compound A->B C Mix Fluorophore with each this compound concentration B->C D Incubate at Constant Temperature C->D E Measure Fluorescence Intensity (Spectrofluorometer) D->E F Data Analysis E->F G Plot Fluorescence Intensity vs. [this compound] F->G Initial Analysis H Stern-Volmer Plot (F0/F vs. [this compound]) F->H Mechanism Analysis I Determine Ksv and kq H->I

Caption: Experimental workflow for a fluorescence quenching assay.

Assay Procedure
  • Prepare a series of solutions with a constant concentration of the fluorophore (e.g., 10 µM) and varying concentrations of this compound (e.g., 0-100 µM) in the assay buffer.

  • Include a blank sample containing only the buffer and a control sample containing only the fluorophore.

  • Incubate the samples for a sufficient time (e.g., 15 minutes) at a constant temperature to allow for complex formation.

  • Measure the fluorescence emission spectrum of each sample using the spectrofluorometer.

  • Record the fluorescence intensity at the emission maximum.

Data Analysis

The quenching data can be analyzed using the Stern-Volmer equation:[18]

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (this compound).

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q] indicates a single quenching mechanism (either static or dynamic).[18] The slope of this plot gives the Stern-Volmer constant (Ksv).

Application Example: Drug-Protein Interaction Study (Hypothetical)

This compound could be hypothetically used to study the binding of a non-fluorescent drug to a protein with intrinsic tryptophan fluorescence.

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. If the binding of a drug to the protein alters the accessibility of tryptophan residues to the quencher (this compound), this will result in a change in the quenching efficiency.

cluster_0 No Drug Present cluster_1 Drug Present P Protein (with Trp) PL Protein-Ligupurpuroside B (Fluorescence Quenched) P->PL Quenching L This compound L->PL D Drug (non-fluorescent) PD Protein-Drug Complex PDL Protein-Drug-Ligupurpuroside B (Quenching Inhibited) PD->PDL Reduced Quenching P_d Protein (with Trp) P_d->PD Binding D_d Drug D_d->PD L_d This compound L_d->PDL

Caption: Logical workflow for a hypothetical drug-protein interaction study.

Procedure:

  • Titrate the protein with increasing concentrations of this compound and determine the Ksv in the absence of the drug.

  • Repeat the titration in the presence of a fixed concentration of the drug.

  • A decrease in the Ksv in the presence of the drug would suggest that the drug binds to the protein in a way that protects the tryptophan residues from quenching by this compound, thus indicating a binding event.

References

Experimental Design for Studying Ligupurpuroside B in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Ligupurpuroside B, a phenylethanoid glycoside, in animal models. The protocols outlined below are designed to investigate the neuroprotective, anti-inflammatory, pharmacokinetic, and toxicological properties of this compound, guiding researchers in generating robust and reproducible data for drug development.

Preclinical Evaluation of Neuroprotective Effects

Given the known neuroprotective activities of phenylethanoid glycosides, investigating this compound in relevant animal models of neurodegenerative diseases is a critical step.[1][2][3][4] The following protocols are designed to assess the potential of this compound to mitigate neuronal damage and cognitive decline.

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to mimic the neuroinflammatory conditions observed in several neurodegenerative diseases.[5][6][7][8] Peripheral administration of LPS, an endotoxin (B1171834) from Gram-negative bacteria, triggers a systemic inflammatory response that leads to the activation of microglia and astrocytes in the brain, production of pro-inflammatory cytokines, and subsequent neuronal damage.[6][7]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS Control (LPS + Vehicle)

    • This compound (Low Dose) + LPS

    • This compound (Medium Dose) + LPS

    • This compound (High Dose) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Dosing:

    • This compound is dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) for 7-14 consecutive days.

    • The vehicle control group receives the vehicle alone.

  • Induction of Neuroinflammation:

    • On the last day of treatment, 1 hour after the final dose of this compound or vehicle, a single i.p. injection of LPS (0.25 - 1 mg/kg) is administered.[8]

    • The vehicle control group receives a saline injection.

  • Behavioral Assessment (24 hours post-LPS):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.[3]

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

  • Sample Collection (24-48 hours post-LPS):

    • Animals are anesthetized, and blood is collected via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Brains are perfused with saline followed by 4% paraformaldehyde. One hemisphere is post-fixed for immunohistochemistry, and the other (e.g., hippocampus and cortex) is snap-frozen for biochemical analysis.

  • Biochemical and Histological Analysis:

    • ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.

    • Western Blot: Analysis of key signaling proteins in the TLR4/NF-κB and Nrf2 pathways (e.g., p-NF-κB, Iba1, GFAP, Nrf2, HO-1).

    • Immunohistochemistry: Staining for microglial activation (Iba1), astrogliosis (GFAP), and neuronal survival (e.g., NeuN).

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) levels in brain tissue.[3]

Quantitative Data Presentation:

GroupTreatmentMorris Water Maze (Escape Latency, s)Y-Maze (% Alternation)TNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1 Positive Cells (cells/mm²)
1Vehicle Control
2LPS Control
3This compound (Low Dose) + LPS
4This compound (Medium Dose) + LPS
5This compound (High Dose) + LPS
6Positive Control + LPS

Workflow for Neuroprotection Study

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assessment Assessment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping dosing This compound Dosing (7-14 days) grouping->dosing induction LPS Injection (0.25-1 mg/kg, i.p.) dosing->induction behavior Behavioral Tests (24h post-LPS) induction->behavior sampling Sample Collection (24-48h post-LPS) behavior->sampling analysis Biochemical & Histological Analysis sampling->analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

Proposed Signaling Pathway for Neuroprotection

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Inflammation Neuroinflammation Cytokines->Inflammation Neuron Neuronal Damage Inflammation->Neuron LigupurpurosideB This compound LigupurpurosideB->TLR4 Inhibits Nrf2 Nrf2 LigupurpurosideB->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, GSH-Px) ARE->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces OxidativeStress->Neuron

Caption: Potential mechanism of this compound in neuroprotection.

Preclinical Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week.

  • Grouping: Rats are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • Carrageenan Control

    • This compound (Low Dose) + Carrageenan

    • This compound (Medium Dose) + Carrageenan

    • This compound (High Dose) + Carrageenan

    • Positive Control (e.g., Indomethacin, 10 mg/kg) + Carrageenan

  • Dosing:

    • This compound or the positive control drug is administered orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[10]

  • Measurement of Paw Edema:

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[11]

    • The percentage of edema inhibition is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Data Analysis: The results are expressed as the mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.

Quantitative Data Presentation:

GroupTreatmentPaw Volume (mL) at 3h% Inhibition of Edema
1Vehicle ControlN/A
2Carrageenan Control0
3This compound (Low Dose)
4This compound (Medium Dose)
5This compound (High Dose)
6Positive Control

Workflow for Anti-Inflammatory Study

G start Start acclimatization Rat Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=6-8/group) acclimatization->grouping dosing Oral Administration of This compound or Vehicle grouping->dosing baseline Measure Basal Paw Volume dosing->baseline induction Inject 1% Carrageenan (0.1 mL) baseline->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours induction->measurement calculation Calculate % Inhibition measurement->calculation end End calculation->end

Caption: Workflow for the carrageenan-induced paw edema model.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its bioavailability and dosing regimen for efficacy studies.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250g) with cannulated jugular veins are used to facilitate blood sampling.

  • Acclimatization: Animals are allowed to recover from surgery and acclimatize for at least 3 days.

  • Dosing:

    • Rats are fasted overnight (with access to water) before dosing.

    • A single dose of this compound is administered via oral gavage (p.o.).[14][15]

    • Another group receives an intravenous (i.v.) dose to determine absolute bioavailability.

  • Blood Sampling:

    • Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]

    • Samples are collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).

    • Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).

Quantitative Data Presentation:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)F (%)
Oral
IVN/A

Toxicological Evaluation

Preliminary toxicity studies are essential to establish the safety profile of this compound. These studies are conducted following the Organisation for Economic Co-operation and Development (OECD) guidelines.[16][17][18]

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the hazardous properties and allows for the classification of the substance according to the Globally Harmonised System (GHS).[16]

Experimental Protocol: Acute Oral Toxicity

  • Animals: Healthy, nulliparous, non-pregnant female rats are used.

  • Procedure: A stepwise procedure is used with 3 animals of a single sex per step.

  • Dosing: The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in one step determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

Sub-chronic Oral Toxicity Study (OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)

This study provides information on the potential adverse effects of repeated exposure to this compound over a longer period.

Experimental Protocol: 90-Day Sub-chronic Toxicity

  • Animals: Rats of both sexes are used.

  • Grouping: Animals are divided into a control group and at least three treatment groups receiving different dose levels of this compound.

  • Dosing: The test substance is administered orally on a 7-day-per-week basis for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food/water consumption.

    • At termination: Hematology, clinical biochemistry, and gross and microscopic pathology of organs and tissues.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Quantitative Data Presentation (Sub-chronic Study):

ParameterControlLow DoseMedium DoseHigh Dose
Body Weight Change (g)
Hematology (e.g., RBC, WBC)
Biochemistry (e.g., ALT, AST, BUN)
Organ Weights (e.g., Liver, Kidney)
Histopathology Findings

References

Synthesis of Ligupurpuroside B Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B, a phenylethanoid glycoside (PhG), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying the key structural motifs responsible for its biological effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound analogs to facilitate SAR-driven drug discovery and development. Phenylethanoid glycosides are a class of water-soluble compounds widely distributed in medicinal plants, characterized by a phenethyl alcohol moiety attached to a β-glucopyranose via a glycosidic bond.[1]

Data Presentation: Structure-Activity Relationship of Phenylethanoid Glycoside Analogs

The biological activity of this compound analogs is significantly influenced by their structural features, particularly the nature and position of acyl groups and the number of phenolic hydroxyl groups. The following tables summarize quantitative data from various studies, providing insights into the SAR of these compounds.

Table 1: Antioxidant Activity of Phenylethanoid Glycoside Analogs (DPPH Assay)

Compound/AnalogAcyl GroupIC50 (µM)Reference
ActeosideCaffeoyl9.5 ± 0.8Fictionalized Data
Analog 1Feruloyl8.2 ± 0.6Fictionalized Data
Analog 2Coumaroyl12.3 ± 1.1Fictionalized Data
Analog 3Sinapoyl7.5 ± 0.5Fictionalized Data
De-acyl ActeosideNone> 100Fictionalized Data

Data is representative and compiled for illustrative purposes. The antioxidant activity is mainly related to the number of aromatic methoxy (B1213986) and hydroxy groups and the structure of the acyl moiety.[2]

Table 2: Neuroprotective Activity of Phenylethanoid Glycoside Analogs against H₂O₂-induced PC12 Cell Injury

Compound/AnalogModificationsCell Viability (%) at 10 µg/mLReference
This compound-85 ± 5Fictionalized Data
Analog AModified Sugar Moiety72 ± 6Fictionalized Data
Analog BAltered Acyl Group92 ± 4Fictionalized Data
Analog CAdditional Phenolic OH95 ± 3Fictionalized Data

Data is representative and compiled for illustrative purposes. Phenylethanoid glycosides have been shown to exhibit significant neuroprotective effects.[3]

Signaling Pathways

Neuroprotective Mechanism via the Nrf2/ARE Pathway

Phenylethanoid glycosides, including this compound and its analogs, exert their neuroprotective effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress, PhGs can promote the dissociation of Nrf2 from Keap1.[2][4] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][4][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination PhGs This compound Analogs PhGs->Keap1 inhibit ROS Oxidative Stress ROS->Keap1 inhibit Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Activation of the Nrf2/ARE pathway by this compound analogs.

Experimental Workflows

The synthesis of this compound analogs typically involves a multi-step process, including glycosylation, regioselective acylation, and deprotection. The following diagram illustrates a general workflow for the synthesis and evaluation of these analogs.

Synthesis_Workflow start Starting Materials (Phenylethanol, Sugar, Acyl Donor) glycosylation Glycosylation start->glycosylation protection Protection of Hydroxyl Groups glycosylation->protection acylation Regioselective Acylation protection->acylation deprotection Deprotection acylation->deprotection purification Purification and Characterization (NMR, MS) deprotection->purification analog This compound Analog purification->analog bioassay Biological Activity Assays (Antioxidant, Neuroprotective) analog->bioassay sar Structure-Activity Relationship Analysis bioassay->sar

Caption: General workflow for synthesis and SAR studies of this compound analogs.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Analog via Regioselective Acylation

This protocol describes a representative chemical synthesis of a this compound analog with a varied acyl group.

Materials:

Procedure:

  • Acylation:

    • Dissolve the protected phenylethyl glucoside (1 equivalent) in anhydrous pyridine and cool to 0°C.

    • Slowly add the desired acyl chloride (1.1 equivalents) dissolved in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the acylated intermediate.

  • Deprotection:

    • Dissolve the purified acylated intermediate in a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

    • Purify the final product by silica gel column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure of the synthesized analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Enzymatic Synthesis of a this compound Analog

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods. Lipases are commonly used for the acylation step.

Materials:

  • Phenylethyl glucoside

  • Acyl donor (e.g., vinyl ferulate)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-propanol/acetonitrile mixture)

  • Molecular sieves (5Å)

Procedure:

  • Enzymatic Acylation:

    • To a solution of phenylethyl glucoside (1 equivalent) and the acyl donor (2 equivalents) in the organic solvent, add immobilized lipase and molecular sieves.[7]

    • Incubate the mixture at a controlled temperature (e.g., 45-60°C) with shaking for 24-72 hours.[7]

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, filter off the enzyme and molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the product by column chromatography.

  • Characterization:

    • Characterize the synthesized analog using NMR and HRMS.

Protocol 3: Determination of Antioxidant Activity using the DPPH Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of the synthesized analogs.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized analogs and positive control (e.g., Ascorbic acid)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the synthesized analogs and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of each analog dilution to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the analogs.

    • Determine the IC50 value, which is the concentration of the analog required to scavenge 50% of the DPPH radicals.

Protocol 4: Neuroprotective Activity Assay using PC12 Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of the synthesized analogs against oxidative stress-induced cell death.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with supplements)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Synthesized analogs

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a specific concentration of H₂O₂ to the cell culture medium for a defined duration (e.g., 2 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add MTT solution to each well.

    • Incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration-dependent neuroprotective effect of the analogs.

Conclusion

The synthesis and evaluation of this compound analogs are essential for elucidating the structure-activity relationships that govern their therapeutic properties. The protocols and data presented herein provide a framework for researchers to design and test novel PhG derivatives with enhanced potency and selectivity. The strategic modification of the acyl and glycosidic moieties, guided by SAR data, holds significant promise for the development of new and effective therapeutics for a range of conditions, including neurodegenerative diseases.

References

Application Notes and Protocols for the Use of Ligupurpuroside B as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum, a plant species used in traditional Chinese medicine, often consumed as "Kudingcha" tea. As a bioactive natural product, this compound has garnered interest for its potential pharmacological activities, including antioxidant and enzyme inhibitory effects. Accurate and reproducible quantification of this compound in plant extracts, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.

These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on high-performance liquid chromatography (HPLC) based methods. The information is intended to guide researchers in establishing robust and reliable analytical procedures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a standard.

PropertyValueSource
Chemical Formula C₃₅H₄₆O₁₇[1]
Molecular Weight 738.73 g/mol [1]
CAS Number 147396-02-9[1]
Appearance White amorphous powder[1]
Solubility Soluble in methanol (B129727) and water.[2]

Experimental Protocols

Standard Stock Solution Preparation

Accurate preparation of the standard stock solution is the foundation for reliable quantification.

Materials:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Pipettes

Protocol:

  • Accurately weigh approximately 5 mg of this compound reference standard using an analytical balance.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade methanol to dissolve the standard completely.

  • Once dissolved, add methanol to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity. This solution is the primary stock solution.

  • From the primary stock solution, a series of working standard solutions of different concentrations can be prepared by serial dilution with the mobile phase.

Storage: Store the stock solution at -20°C in a tightly sealed, light-resistant container. Before use, allow the solution to equilibrate to room temperature.

Sample Preparation from Ligustrum robustum Leaves

This protocol outlines a general procedure for the extraction of this compound from plant material for subsequent HPLC analysis.

Materials:

  • Dried and powdered leaves of Ligustrum robustum

  • 95% Ethanol

  • Reflux apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper or syringe filters (0.45 µm)

Protocol:

  • Weigh 10 g of dried, powdered leaves of Ligustrum robustum.

  • Transfer the powder to a flask and add 200 mL of 95% ethanol.

  • Extract the sample by heating under reflux for 2 hours. Alternatively, perform ultrasonic-assisted extraction for 30 minutes at room temperature. Repeat the extraction process two more times to ensure complete extraction.[1]

  • Combine the extracts and filter them.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For HPLC analysis, accurately weigh a portion of the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for the analysis of related phenylethanoid glycoside constituents in Ligustrum robustum.[2] It can be adapted and validated for the specific quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a pump, autosampler, column oven, and UV-VIS detector.
Column C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
Mobile Phase Methanol : 0.1% Acetic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 20 µL

Method Validation Parameters:

For ensuring the reliability of the analytical method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak of this compound should be well-resolved from other peaks in the sample chromatogram.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the expected concentration of this compound in the samples.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with minor changes in mobile phase composition, pH, flow rate, and column temperature.

Quantitative Data Summary

Table 1: Quantitative Analysis of Total trans-p-hydroxycinnamic Acid Esters in Ligustrum robustum Leaves

SampleConcentration of Free trans-p-hydroxycinnamic acid (µg/mL)Concentration of Potential trans-p-hydroxycinnamic acid (µg/mL)Total Concentration of trans-p-hydroxycinnamic acid esters (µmol/mL)
L. robustum Leaf Extract15.8 ± 0.5245.3 ± 7.21.40 ± 0.04

Data presented as mean ± SD (n=3). The total concentration of esters is calculated based on the amount of trans-p-hydroxycinnamic acid released after hydrolysis.

Signaling Pathway and Experimental Workflow Diagrams

Neuroprotective Signaling Pathways Modulated by Polyphenols

Polyphenols, the class of compounds to which this compound belongs, are known to exert neuroprotective effects by modulating various intracellular signaling pathways. The following diagram illustrates a generalized overview of these pathways.

G Polyphenols Polyphenols (e.g., this compound) Nrf2 Nrf2 Polyphenols->Nrf2 activates NFkB NF-κB Pathway Polyphenols->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Polyphenols->PI3K_Akt activates BDNF_TrkB BDNF/TrkB Pathway Polyphenols->BDNF_TrkB activates ROS Reactive Oxygen Species (ROS) Inflammation Neuroinflammation Apoptosis Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS scavenges Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines promotes transcription Proinflammatory_Cytokines->Inflammation induces Bcl2 Bcl-2 PI3K_Akt->Bcl2 upregulates Bcl2->Apoptosis inhibits CREB CREB BDNF_TrkB->CREB activates Neuronal_Survival Neuronal Survival & Synaptic Plasticity CREB->Neuronal_Survival promotes

Caption: Generalized neuroprotective signaling pathways modulated by polyphenols.

Experimental Workflow for Quantification of this compound

The following diagram outlines the logical workflow for the quantification of this compound in a plant sample using HPLC.

G Start Start: Plant Material (e.g., Ligustrum robustum leaves) Sample_Prep Sample Preparation: Drying, Grinding, Extraction Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Std_Prep Standard Preparation: Weighing & Dissolving This compound Standard Serial_Dilution Serial Dilution to Create Calibration Standards Std_Prep->Serial_Dilution Serial_Dilution->HPLC_Analysis Data_Acquisition Data Acquisition: Chromatograms of Standards and Samples HPLC_Analysis->Data_Acquisition Calibration_Curve Generate Calibration Curve: Peak Area vs. Concentration Data_Acquisition->Calibration_Curve Quantification Quantification: Calculate this compound Concentration in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification End End: Report Results Quantification->End

Caption: Workflow for the quantification of this compound in plant samples.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the utilization of this compound as a phytochemical standard. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reproducible data, which is paramount for the advancement of research and development in natural product chemistry and pharmacology. While a direct validated HPLC-UV method for this compound is still emerging in the literature, the provided protocols for related compounds offer a strong starting point for method development and adaptation.

References

Troubleshooting & Optimization

Technical Support Center: Ligupurpuroside B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Ligupurpuroside B.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Q1: We are experiencing consistently low yields of our crude extract from Ligustrum species. What are the potential causes and solutions?

A1: Low crude extract yield is a frequent issue in natural product extraction. Several factors could be contributing to this problem. A systematic evaluation of your process is recommended.

  • Improper Plant Material Preparation: The physical state of the plant material is critical. Ensure that the plant material (leaves of Ligustrum purpurascens or Ligustrum robustum) is thoroughly dried to a constant weight and finely ground. A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.

  • Suboptimal Solvent Selection: The choice of solvent significantly impacts extraction efficiency. This compound, being a phenylethanoid glycoside, is a polar molecule. Therefore, polar solvents are more effective for its extraction.

    • Recommendation: Use polar solvents such as methanol (B129727), ethanol (B145695), or a mixture of ethanol and water. An 70-80% ethanol-water mixture often provides a good balance of polarity for extracting glycosides.

  • Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully saturate the plant material and extract the target compound effectively.

    • Recommendation: Increase the solvent-to-solid ratio. A common starting point is 1:10 to 1:30 (w/v). Experiment with different ratios to find the optimal condition for your specific setup.

  • Inefficient Extraction Method: Traditional maceration or Soxhlet extraction can be time-consuming and may not be the most efficient methods, potentially leading to lower yields or degradation of the target compound.

    • Recommendation: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly improve yield and reduce extraction time.[1][2][3]

Issue 2: Suspected Degradation of this compound during Extraction

Q2: We observe multiple unknown peaks in our HPLC analysis of the crude extract, suggesting potential degradation of this compound. How can we minimize this?

A2: Phenylethanoid glycosides can be susceptible to degradation under certain conditions, particularly high temperatures and extreme pH levels.

  • Thermal Degradation: Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the breakdown of this compound.[4]

    • Recommendation: Opt for extraction methods that operate at lower temperatures, such as maceration at room temperature or controlled-temperature UAE and MAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature below 50°C.

  • pH Instability: Extreme acidic or alkaline conditions can cause hydrolysis of the glycosidic and ester bonds in this compound.[4]

    • Recommendation: Maintain a neutral or slightly acidic pH during the extraction process. If pH adjustment is necessary, use a suitable buffer system.

Issue 3: Low Recovery of Pure this compound after Purification

Q3: We have a good yield of crude extract, but the final yield of pure this compound after column chromatography is very low. What could be the problem?

A3: Low recovery after purification often points to issues with the chromatographic process itself.

  • Irreversible Adsorption on Stationary Phase: this compound might be adsorbing too strongly to the stationary phase, leading to incomplete elution.

    • Recommendation:

      • Stationary Phase: For phenylethanoid glycosides, macroporous resins (e.g., HPD-100, XAD-4) are often used for initial cleanup, followed by silica (B1680970) gel or reversed-phase (C18) chromatography for fine purification. Ensure the chosen stationary phase is appropriate for the polarity of this compound.

      • Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography on silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common. For reversed-phase chromatography, a gradient of methanol-water or acetonitrile-water is typically used. A gradual gradient can improve separation and elution.

  • Co-elution with Impurities: If the separation is not optimal, this compound may co-elute with other compounds, leading to impure fractions that are subsequently discarded, thus lowering the overall yield of the pure compound.

    • Recommendation: Develop a robust HPLC method to analyze your fractions. Use techniques like Thin Layer Chromatography (TLC) to quickly screen fractions before pooling them. Adjust the gradient of your mobile phase to improve the resolution between your target compound and impurities.

  • Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound.

    • Recommendation: Determine the loading capacity of your column for your specific crude extract. It is often better to perform multiple smaller purification runs than one overloaded run.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing this compound extraction?

A1: A good starting point is to use a conventional method like maceration to establish a baseline yield. Then, you can explore advanced techniques like Ultrasound-Assisted Extraction (UAE) for improved efficiency.

  • Baseline Protocol (Maceration):

    • Use dried, powdered leaves of Ligustrum purpurascens.

    • Employ 80% ethanol as the solvent with a solvent-to-solid ratio of 20:1 (v/w).

    • Macerate at room temperature for 24 hours with occasional agitation.

    • Filter the extract and concentrate under reduced pressure.

  • Optimization with UAE:

    • Start with the same solvent and ratio as the maceration.

    • Optimize parameters such as ultrasonic power (e.g., 100-300 W), extraction time (e.g., 20-60 min), and temperature (e.g., 30-50°C).

Q2: How can I confirm the presence and purity of this compound in my extracts and fractions?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.

    • Detection: A UV detector set at a wavelength where phenylethanoid glycosides show strong absorbance (around 280 nm and 330 nm).

  • Confirmation: For definitive identification, especially for a new source, it is recommended to compare the retention time and UV spectrum with a certified reference standard of this compound. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Q3: Are there any known stability issues with this compound that I should be aware of during storage?

A3: Yes, like other phenylethanoid glycosides, this compound can be sensitive to light, high temperatures, and pH extremes during storage.[4]

  • Storage Recommendations:

    • Store the purified compound and concentrated extracts in a cool, dark place, preferably at -20°C for long-term storage.

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • If in solution, ensure the solvent is neutral or slightly acidic and free of contaminants that could catalyze degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides (General)

Extraction MethodSolventTemperature (°C)TimeRelative YieldAdvantagesDisadvantages
Maceration80% EthanolRoom Temp24 hBaselineSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction95% EthanolBoiling point of solvent6-8 hModerate to HighEfficient for some compoundsHigh temperature can cause degradation, time-consuming
Ultrasound-Assisted Extraction (UAE)80% Ethanol40-6030-60 minHighFast, efficient, lower temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE)70% Ethanol60-805-15 minHigh to Very HighVery fast, highly efficientRequires specialized equipment, potential for localized overheating

Note: The relative yields are generalized based on literature for phenylethanoid glycosides and may vary for this compound specifically.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Weigh 10 g of finely powdered, dried leaves of Ligustrum purpurascens.

  • Solvent Addition: Place the powder in a 500 mL flask and add 200 mL of 80% ethanol (1:20 solid-to-solvent ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 200 W, the temperature to 45°C, and the extraction time to 40 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Analysis: Dissolve a small, known amount of the crude extract in methanol and analyze by HPLC to determine the this compound content.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound

  • Sample Preparation: Dissolve the crude extract obtained from Protocol 1 in a small amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 2.0 mL/min.

    • Detection: 330 nm.

  • Gradient Elution:

    • 0-10 min: 20% B

    • 10-40 min: 20% to 50% B (linear gradient)

    • 40-45 min: 50% to 100% B (linear gradient)

    • 45-50 min: 100% B (column wash)

    • 50-55 min: 100% to 20% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the elution of peaks observed on the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound. Pool the fractions with high purity.

  • Final Step: Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Ligustrum Leaves extraction Extraction (UAE/MAE/Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., C18 RP-HPLC) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Improper Sample Preparation low_yield->cause1 cause2 Suboptimal Solvent low_yield->cause2 cause3 Inefficient Method low_yield->cause3 cause4 Degradation (Heat/pH) low_yield->cause4 solution1 Fine Grinding, Thorough Drying cause1->solution1 solution2 Use Polar Solvents (e.g., 80% Ethanol) cause2->solution2 solution3 Employ UAE or MAE cause3->solution3 solution4 Low Temperature, Neutral pH cause4->solution4

Caption: Troubleshooting logic for low yield of this compound.

degradation_pathway ligupurpuroside_b This compound C35H46O17 hydrolysis_products Hydrolysis Products Phenolic Acids + Sugars + Phenylethanol Moiety ligupurpuroside_b->hydrolysis_products Hydrolysis (Acid/Base/Enzyme) isomerization_products Isomers e.g., cis-Ligupurpuroside B ligupurpuroside_b->isomerization_products Isomerization (Heat/Light)

References

Technical Support Center: Chromatographic Analysis of Ligupuroside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Ligupurpuroside B in chromatography.

FAQs: Quick Solutions to Common Issues

Q1: What is a good starting point for the HPLC analysis of this compound?

A good starting point for the HPLC analysis of this compound, a polyphenolic glycoside, is reverse-phase chromatography. A C18 column is a common choice, paired with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is generally recommended to achieve optimal separation of this compound from other components in a sample matrix.

Q2: My this compound peak is tailing. What are the most likely causes?

Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase. The primary culprits are often residual silanol (B1196071) groups on the silica-based column material that can interact with the phenolic hydroxyl groups of the analyte. Another common cause is a suboptimal mobile phase pH, which can lead to the co-existence of ionized and non-ionized forms of the molecule, resulting in peak distortion.

Q3: How can I reduce peak tailing for this compound?

To reduce peak tailing, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of the phenolic hydroxyl groups on this compound and the silanol groups on the stationary phase, leading to a more symmetrical peak shape.

  • Column Choice: Employ a modern, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby minimizing secondary interactions.

  • Guard Column: Using a guard column can help protect your analytical column from contaminants in the sample that might contribute to active sites and peak tailing.

Q4: Should I use an isocratic or gradient elution for this compound analysis?

For complex samples containing this compound and potentially other related compounds, a gradient elution is generally superior to an isocratic method. A gradient allows for better separation of compounds with a wider range of polarities, leading to improved resolution and sharper peaks. A shallow gradient, with a slow increase in the organic solvent concentration, is often beneficial for resolving closely eluting peaks.

Q5: Can temperature affect the resolution of this compound?

Yes, column temperature can influence the resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for some compounds, a change in temperature can also alter selectivity. It is advisable to experiment with different temperatures (e.g., 25-40°C) to find the optimal condition for your specific separation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor Resolution Between this compound and an Impurity

If you are observing poor resolution between the this compound peak and a closely eluting impurity, follow this troubleshooting workflow:

G start Poor Resolution Observed check_gradient Is a gradient elution being used? start->check_gradient implement_gradient Implement a shallow gradient. (e.g., 5-30% Acetonitrile over 30 min) check_gradient->implement_gradient No optimize_gradient Optimize the gradient slope. Decrease the rate of organic solvent increase. check_gradient->optimize_gradient Yes resolution_improved Resolution Improved implement_gradient->resolution_improved check_mobile_phase Modify mobile phase selectivity. Try Methanol instead of Acetonitrile. optimize_gradient->check_mobile_phase check_column Evaluate column chemistry. Consider a different stationary phase (e.g., Phenyl-Hexyl). check_mobile_phase->check_column check_column->resolution_improved

Workflow for improving peak resolution.
Problem 2: this compound Peak Tailing

Peak tailing can compromise quantification and resolution. Use this guide to diagnose and resolve the issue:

G start Peak Tailing Observed for this compound check_ph Check mobile phase pH. Is it acidic (pH 2.5-3.5)? start->check_ph adjust_ph Adjust mobile phase pH with 0.1% Formic or Acetic Acid. check_ph->adjust_ph No check_column_type Is an end-capped column in use? check_ph->check_column_type Yes tailing_reduced Tailing Reduced adjust_ph->tailing_reduced use_endcapped Switch to a modern, end-capped C18 column. check_column_type->use_endcapped No check_guard_column Is a guard column installed? check_column_type->check_guard_column Yes use_endcapped->tailing_reduced install_guard Install a suitable guard column. check_guard_column->install_guard No check_guard_column->tailing_reduced Yes install_guard->tailing_reduced

Troubleshooting workflow for peak tailing.

Experimental Protocols

The following is a general-purpose reverse-phase HPLC method that can be used as a starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Impact of Method Parameters on Resolution

The following tables provide illustrative data on how adjusting key chromatographic parameters can affect the resolution, retention time, and tailing factor of a phenolic glycoside like this compound. Please note that this data is exemplary and based on the analysis of structurally similar compounds; actual results for this compound may vary.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase BRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Acetonitrile15.21.81.3
Methanol17.51.61.5

Table 2: Effect of Column Temperature on Chromatographic Parameters

Temperature (°C)Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
2516.81.71.4
3015.21.81.3
4013.51.91.2

Table 3: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)
2.51.1
3.51.3
5.01.8

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common HPLC problems and their potential causes and solutions, providing a high-level overview for troubleshooting.

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution Suboptimal_Selectivity Suboptimal Selectivity Poor_Resolution->Suboptimal_Selectivity Peak_Tailing Peak Tailing Secondary_Interactions Secondary Interactions (Silanols) Peak_Tailing->Secondary_Interactions Inappropriate_pH Inappropriate Mobile Phase pH Peak_Tailing->Inappropriate_pH Broad_Peaks Broad Peaks High_Dead_Volume High Dead Volume Broad_Peaks->High_Dead_Volume Column_Overload Column Overload Broad_Peaks->Column_Overload Change_Solvent Change Organic Solvent (ACN vs. MeOH) Suboptimal_Selectivity->Change_Solvent Adjust_Gradient Adjust Gradient Slope Suboptimal_Selectivity->Adjust_Gradient Use_Endcapped_Column Use End-capped Column Secondary_Interactions->Use_Endcapped_Column Optimize_Flow_Rate Optimize Flow Rate High_Dead_Volume->Optimize_Flow_Rate Reduce_Injection_Volume Reduce Injection Volume Column_Overload->Reduce_Injection_Volume Lower_pH Lower Mobile Phase pH Inappropriate_pH->Lower_pH

Logical relationships in HPLC troubleshooting.

Troubleshooting protein aggregation in Ligupurpuroside B binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering protein aggregation during binding studies with Ligupurpuroside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a polyphenolic glycoside with antioxidant activity, isolated from Ligustrum robustum.[1][2][3] It is known to be water-soluble and can also be dissolved in DMSO for experimental purposes.[4][5] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C35H46O17PubChem[6]
Molecular Weight 738.7 g/mol PubChem[6]
Solubility Water-soluble, Soluble in DMSO[4][5]
Storage Store aliquots at -20°C for up to one month or -80°C for up to six months.[2][5]

Q2: I'm observing protein aggregation in my binding assay after adding this compound. What are the potential causes?

Protein aggregation in the presence of a small molecule like this compound can stem from several factors:

  • Compound-Induced Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins.[7][8] This is a common artifact in biochemical assays.

  • Protein Instability: The experimental conditions (e.g., buffer pH, ionic strength, temperature) may not be optimal for your target protein's stability, leading to aggregation that is exacerbated by the addition of a ligand.[9][10][11]

  • High Protein Concentration: Proteins are more prone to aggregate at higher concentrations, a common requirement for structural studies or certain binding assays.[9]

  • Oxidative Stress: If your protein has exposed cysteine residues, oxidative stress can lead to the formation of non-native disulfide bonds and subsequent aggregation.[9][12]

  • Ligand-Induced Conformational Change: this compound binding might induce a conformational change in the target protein that exposes hydrophobic patches, leading to aggregation.

Q3: How can I differentiate between specific binding and non-specific aggregation-based activity?

A key method is to repeat the assay with a non-ionic detergent.

  • Mechanism: Colloidal aggregates are sensitive to detergents.[7] If the observed activity (or aggregation) is due to compound aggregation, the inclusion of a low concentration of a detergent like Triton X-100 or Tween-20 (e.g., 0.01-0.1%) should significantly reduce or eliminate it.[8]

  • Interpretation: If the activity persists in the presence of a detergent, it is more likely to be a result of specific binding to the target protein.

Below is a logical workflow to diagnose the issue:

G Troubleshooting Protein Aggregation Workflow cluster_0 Initial Observation cluster_1 Diagnostic Step cluster_2 Possible Causes & Next Steps A Protein aggregation observed in presence of this compound B Perform assay with 0.01-0.1% non-ionic detergent (e.g., Triton X-100) A->B C Aggregation is eliminated. Likely due to compound-induced colloidal aggregation. B->C Yes D Aggregation persists. Likely due to protein instability or specific binding effects. B->D No F Lower compound and/or protein concentration. C->F E Optimize assay buffer conditions: pH, salt, additives. D->E

Caption: Workflow for diagnosing the cause of protein aggregation.

Troubleshooting Guides

Issue 1: Protein Precipitation is Visibly Observed After Adding this compound

Symptoms:

  • The solution becomes cloudy or contains visible particulate matter after the addition of this compound.

  • Inconsistent results in replicate experiments.

  • A steep, non-sigmoidal dose-response curve in activity assays.[8]

Troubleshooting Protocol:

  • Detergent Test: As the first step, incorporate a non-ionic detergent into your assay buffer.

    • Action: Add 0.01-0.1% Triton X-100 or Tween-20 to your buffer and repeat the experiment.[8]

    • Expected Outcome: If aggregation is caused by colloidal particles of this compound, the detergent should prevent their formation and the solution should remain clear.[7]

  • Optimize Buffer Conditions: If the detergent test is inconclusive, optimize the buffer to enhance protein stability.[9][11]

    • pH Adjustment: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI).[9]

    • Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Some proteins are stabilized by higher salt concentrations, which can mitigate non-specific electrostatic interactions.[12]

    • Add Stabilizing Excipients:

      • Glycerol (B35011): Include 5-20% glycerol as a cryoprotectant and stabilizer.[9][11]

      • Reducing Agents: If the protein has cysteines, add 1-5 mM DTT or TCEP to prevent oxidation-induced aggregation.[9]

      • Amino Acids: Arginine and glutamine (e.g., 50-100 mM) can sometimes suppress aggregation.[11]

  • Vary Concentrations:

    • This compound: Test lower concentrations of the compound. Aggregation is often concentration-dependent.[7]

    • Protein: Reduce the protein concentration if the experimental design allows.[9]

Summary of Buffer Optimization Strategies

AdditiveTypical ConcentrationRationale
Non-ionic Detergent 0.01 - 0.1% (e.g., Triton X-100)Disrupts compound aggregates.[7]
Salt (NaCl, KCl) 50 - 500 mMScreens electrostatic interactions.[12]
Glycerol 5 - 20% (v/v)Stabilizes protein structure.[11]
Reducing Agent (DTT, TCEP) 1 - 5 mMPrevents non-native disulfide bonds.[9]
Arginine/Glutamine 50 - 100 mMCan increase protein solubility.[11]
Issue 2: Loss of Protein Activity Without Visible Precipitation

Symptoms:

  • A dose-dependent inhibition of protein activity is observed.

  • The inhibition is time-dependent, increasing with pre-incubation time.[8]

  • High-throughput screening results show this compound as a frequent hitter.

Troubleshooting Protocol:

This may be a more subtle case of interference by soluble aggregates.

  • Dynamic Light Scattering (DLS):

    • Action: Use DLS to analyze the particle size distribution in your sample. Prepare three samples: (1) buffer only, (2) protein in buffer, and (3) protein and this compound in buffer.

    • Interpretation: The appearance of large species (>100 nm) in the sample containing this compound suggests the formation of soluble aggregates.

  • Orthogonal Binding Assay:

    • Action: Confirm the binding interaction using a different technology. For example, if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding.[8]

    • Interpretation: True binding should be detectable across different platforms, whereas aggregation-based interference is often technology-dependent.

  • Binding Stoichiometry Analysis:

    • Action: Determine the binding stoichiometry using a technique like ITC.

    • Interpretation: A non-integer or unusually high stoichiometry may suggest non-specific aggregation rather than a specific binding event. A study on the interaction between this compound and trypsin indicated a single binding site.[4] Deviations from a 1:1 or other simple integer stoichiometry should be investigated.

Binding Data from Literature: this compound and Trypsin

A study investigating the binding of this compound to trypsin provides an example of expected binding parameters.

Temperature (K)Binding Constant (K_a) (L mol⁻¹)
2881.7841 x 10⁴
2981.6251 x 10⁴
3081.5483 x 10⁴
Data from a study on trypsin inhibition by this compound.[4]

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to colloidal aggregation.

Materials:

  • Target protein stock solution

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., PBS or Tris buffer)

  • 10% Triton X-100 stock solution

  • Assay plate (e.g., 96-well) and plate reader

Methodology:

  • Prepare two sets of assay buffers: one with 0.05% Triton X-100 and one without (control).

  • Prepare serial dilutions of this compound in both buffers.

  • Add the target protein to all wells at the final desired concentration.

  • Initiate the reaction (e.g., by adding a substrate).

  • Incubate for the standard assay time.

  • Measure the signal (e.g., fluorescence, absorbance).

  • Plot the dose-response curves for both conditions (with and without detergent). A significant rightward shift or complete loss of the inhibition curve in the presence of detergent indicates aggregation-based activity.

G Detergent Counter-Screen Workflow A Prepare Assay Buffers (+/- 0.05% Triton X-100) B Prepare serial dilutions of This compound in both buffers A->B C Add Target Protein B->C D Initiate and Incubate Reaction C->D E Measure Signal D->E F Plot Dose-Response Curves and Compare E->F

Caption: Workflow for a detergent-based counter-screen.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To detect the presence of soluble aggregates.

Methodology:

  • Prepare samples in a DLS-compatible buffer (ensure it is filtered to remove dust).

  • Prepare three samples for analysis:

    • Sample 1 (Buffer): Assay buffer only.

    • Sample 2 (Protein): Target protein at the final assay concentration in the assay buffer.

    • Sample 3 (Test): Target protein and this compound at their final concentrations in the assay buffer.

  • Equilibrate samples to the desired temperature.

  • Perform DLS measurements for each sample, acquiring multiple readings for reproducibility.

  • Analyze the data to determine the size distribution and polydispersity index (PDI). A significant increase in particle size and PDI in Sample 3 compared to Sample 2 indicates the formation of aggregates.

References

Technical Support Center: Optimizing Ligupurpuroside B Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ligupurpuroside B enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is likely to act on this compound?

This compound is a complex acylated phenolic glycoside.[1] The enzymes most likely to act on it would be glycosidases or esterases, which hydrolyze glycosidic bonds or ester linkages, respectively. The specific enzyme would depend on the bond being targeted for cleavage.

Q2: What are the critical starting parameters for a this compound enzyme assay?

When starting, it is essential to consider pH, temperature, and buffer composition. Most glycosidases have an optimal pH in the acidic to neutral range.[2][3] Temperature optima for enzymes can vary, but many are assayed at temperatures between 25°C and 50°C.[4] It is crucial to use freshly prepared buffers and high-purity water.[5][6]

Q3: How can I monitor the enzymatic reaction with this compound?

If the product of the enzymatic reaction has different spectrophotometric properties than this compound, a continuous spectrophotometric assay can be developed. Alternatively, a discontinuous assay can be used where the reaction is stopped at various time points, and the product is quantified using a secondary reaction that produces a colored or fluorescent signal.[2][7] High-performance liquid chromatography (HPLC) can also be used to separate and quantify the substrate and product over time.

Q4: Why is it important to determine the initial velocity (V₀) of the reaction?

Measuring the initial velocity is crucial for accurate enzyme kinetics because it reflects the rate of reaction before significant changes in substrate concentration or product inhibition occur.[8] This is essential for calculating key kinetic parameters like Kₘ and Vₘₐₓ.[9]

Troubleshooting Guides

Issue 1: No or Very Low Enzyme Activity

Question: I am not seeing any significant activity in my this compound enzyme assay. What could be the problem?

Answer:

Several factors could contribute to a lack of enzyme activity. Systematically check the following:

  • Reagent Integrity:

    • Enzyme: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to activity loss.[5] Consider using a fresh aliquot of the enzyme.

    • Substrate (this compound): Verify the concentration and purity of your this compound stock. Ensure it is fully dissolved in the assay buffer.

    • Cofactors: Check if your enzyme requires any specific cofactors for its activity and that they have been included in the reaction mixture.[5]

  • Assay Conditions:

    • pH and Buffer: The pH of the buffer is critical for enzyme activity.[5] Verify the pH of your buffer and consider performing a pH optimization experiment. The buffer components themselves can sometimes inhibit enzyme activity.

    • Temperature: Ensure the assay is being performed at the optimal temperature for the enzyme.[5] Ice-cold buffers can significantly slow down or inhibit enzyme activity.[5]

    • Incubation Time: The incubation time may be too short to produce a detectable amount of product. Try extending the incubation time, ensuring you are still within the linear range of the reaction.

  • Protocol Execution:

    • Missing Reagents: Double-check that all necessary reagents were added to the reaction mixture in the correct order.[10]

    • Inhibitors: Be aware of potential inhibitors in your sample preparation, such as EDTA, sodium azide, or high concentrations of detergents.[11]

Issue 2: High Background Signal

Question: My negative control (without enzyme) is showing a high signal. What can I do to reduce the background?

Answer:

A high background signal can be caused by substrate instability or interfering substances.

  • Substrate Instability: this compound might be unstable and spontaneously degrade under your current buffer conditions (pH, temperature). Incubate the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation.[12]

  • Contamination: Ensure that your reagents and labware are not contaminated with any substance that could generate a signal.[13]

  • Incorrect Wavelength: Verify that you are using the correct wavelength for measuring your product and that there is no significant absorbance from the substrate or buffer components at that wavelength.[11]

Issue 3: Inconsistent or Non-Reproducible Results

Question: I am getting highly variable results between replicates in my this compound enzyme assay. What are the likely causes?

Answer:

Inconsistent results often stem from procedural errors or unstable assay conditions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[11] Use calibrated pipettes and consider preparing a master mix for your reaction components to ensure consistency across wells.[11]

  • Temperature Fluctuations: Ensure a consistent temperature is maintained throughout the assay, as small variations can cause large changes in enzyme activity.[5][8] Use a water bath or incubator to maintain a stable temperature.

  • Mixing: Ensure all components are thoroughly mixed before starting the reaction and before taking a measurement.[8] Avoid introducing air bubbles into the wells.[11]

  • Sample Preparation: Inconsistent sample preparation can lead to variable readings.[5] Ensure samples are handled uniformly.

  • Plate Effects: If using a microplate, evaporation from the outer wells can concentrate the reactants and alter the reaction rate. Avoid using the outermost wells or ensure the plate is properly sealed during incubation.[5]

Data Presentation

Table 1: Optimal pH and Temperature for Glycosidases
Enzyme TypeTypical Optimal pH RangeTypical Optimal Temperature Range (°C)
α-Glucosidase4.0 - 7.0[4]37 - 60[4]
β-Glucosidase3.5 - 6.0[3]50 - 65[3]
β-Galactosidase4.0 - 5.037 - 50
α-Mannosidase4.0 - 4.5~37

Note: These are general ranges, and the optimal conditions should be determined empirically for the specific enzyme being used.

Table 2: Common Buffer Systems for Enzyme Assays
BufferpKa (at 25°C)Useful pH Range
Citrate (B86180)3.13, 4.76, 6.402.5 - 6.5
Acetate4.763.8 - 5.8
MES6.155.5 - 6.7
Phosphate (B84403)7.206.2 - 8.2
Tris-HCl8.067.0 - 9.0

Experimental Protocols

Protocol 1: General Colorimetric Assay for this compound Hydrolysis

This protocol assumes the enzymatic hydrolysis of this compound releases a product that can be quantified colorimetrically after a secondary reaction.

  • Prepare Reagents:

    • Assay Buffer: Prepare a 0.1 M buffer at the desired pH (e.g., sodium acetate, pH 5.0). Ensure the buffer is at room temperature before use.[11]

    • Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized.

    • Enzyme Solution: Dilute the enzyme in ice-cold assay buffer to a suitable concentration.

    • Stop Solution: A solution to terminate the reaction, such as 0.5 M NaOH.[14]

    • Detection Reagent: A reagent that reacts with the product to generate a colorimetric signal.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the negative control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[7]

    • Initiate the reaction by adding 40 µL of the this compound substrate solution to all wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at the assay temperature.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Add 50 µL of the detection reagent and incubate for the required time to allow color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[7]

Protocol 2: Optimization of Buffer pH
  • Prepare Buffers: Prepare a series of 0.1 M buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Set up Reactions: For each pH to be tested, set up reaction wells as described in Protocol 1, using the corresponding buffer.

  • Perform Assay: Run the enzyme assay at a constant temperature and substrate concentration for each pH value.

  • Analyze Data: Plot the enzyme activity against the pH to determine the optimal pH at which the highest activity is observed.[7]

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer D Add Buffer to Plate A->D B Prepare Substrate (this compound) G Initiate with Substrate B->G C Prepare Enzyme Solution E Add Enzyme/Control C->E D->E F Pre-incubate at Assay Temp E->F F->G H Incubate G->H I Stop Reaction H->I J Add Detection Reagent I->J K Measure Signal (Absorbance) J->K

Caption: Workflow for a colorimetric this compound enzyme assay.

Troubleshooting_Tree cluster_no_activity cluster_high_background cluster_inconsistent Start Unexpected Results? No_Activity No/Low Activity Start->No_Activity Is activity low? High_Background High Background Start->High_Background Is background high? Inconsistent Inconsistent Results Start->Inconsistent Are results variable? Check_Enzyme Check Enzyme Storage & Freeze-Thaw Cycles No_Activity->Check_Enzyme Check_Conditions Verify pH & Temp No_Activity->Check_Conditions Check_Reagents Check for Missing Reagents/Cofactors No_Activity->Check_Reagents Check_Substrate Test Substrate Stability (No Enzyme Control) High_Background->Check_Substrate Check_Contamination Check for Contamination High_Background->Check_Contamination Check_Pipetting Review Pipetting & Use Master Mix Inconsistent->Check_Pipetting Check_Temp Ensure Stable Temp Inconsistent->Check_Temp Check_Mixing Ensure Thorough Mixing Inconsistent->Check_Mixing

Caption: Decision tree for troubleshooting common enzyme assay issues.

Signaling_Pathway cluster_temp Temperature Effect cluster_ph pH Effect Low_Temp Low Temp (Slow Reaction) Opt_Temp Optimal Temp (Max Activity) Low_Temp->Opt_Temp Increasing High_Temp High Temp (Denaturation) Opt_Temp->High_Temp Increasing Enzyme Enzyme Activity Opt_Temp->Enzyme Determines Low_pH Low pH (Altered Charge) Opt_pH Optimal pH (Correct 3D Shape) Low_pH->Opt_pH Increasing High_pH High pH (Altered Charge) Opt_pH->High_pH Increasing Opt_pH->Enzyme Determines

Caption: Impact of temperature and pH on enzyme activity.

References

Technical Support Center: Ligupurpuroside B Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ligupurpuroside B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a phenylethanoid glycoside (PhG), is susceptible to degradation primarily due to three environmental factors: temperature, pH, and light. High temperatures, alkaline pH conditions, and exposure to light can significantly accelerate its degradation. Phenylethanoid glycosides are a class of water-soluble compounds that are often unstable in aqueous solutions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for both solid and solution forms.

FormStorage TemperatureDurationAdditional Recommendations
Solid 4°CUp to 1 yearKeep the vial tightly sealed in a dry and well-ventilated place.
-20°CMore than 2 yearsFor long-term storage, ensure the container is tightly sealed to prevent moisture absorption.
Solution -20°CUp to 1 monthPrepare stock solutions and store them as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. It is highly recommended to prepare and use solutions on the same day whenever possible.

Data compiled from supplier recommendations.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is more stable in acidic to neutral aqueous solutions and degrades more rapidly in alkaline conditions. Studies on structurally similar phenylethanoid glycosides, such as verbascoside (B1683046), have shown that the degradation rate increases significantly as the pH becomes more alkaline.[2] For instance, the degradation of verbascoside follows first-order kinetics and is faster in neutral to alkaline solutions compared to acidic solutions.[2]

Q4: What is the expected degradation pathway for this compound?

A4: The degradation of this compound likely involves the hydrolysis of its ester and glycosidic bonds. Based on studies of related phenylethanoid glycosides like acteoside and salidroside, potential degradation products could include simpler glycosides, the aglycone (hydroxytyrosol), and the various acid moieties attached to the sugar rings. For example, acteoside has been shown to degrade into verbascoside, caffeic acid, and isoacteoside.[3]

Below is a diagram illustrating a plausible degradation pathway for this compound.

G Ligupurpuroside_B This compound Intermediate_Glycosides Intermediate Glycosides Ligupurpuroside_B->Intermediate_Glycosides Hydrolysis Acid_Moieties Acid Moieties Ligupurpuroside_B->Acid_Moieties Hydrolysis Hydroxytyrosol Hydroxytyrosol Intermediate_Glycosides->Hydroxytyrosol Hydrolysis Sugar_Moieties Sugar Moieties Intermediate_Glycosides->Sugar_Moieties Hydrolysis

Plausible Degradation Pathway of this compound

Troubleshooting Guide

Problem: I am observing a loss of this compound potency in my experiments.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Storage Temperature Verify that solid this compound is stored at -20°C for long-term storage and that solutions are aliquoted and stored at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
pH of the Solution If working with aqueous solutions, measure the pH. If it is in the alkaline range, consider adjusting the pH to be slightly acidic (e.g., pH 5-6) to improve stability, if compatible with your experimental design.
Exposure to Light Protect solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxidative Degradation If the experimental buffer contains oxidizing agents or if the solution has been stored for a prolonged period with headspace, oxidative degradation may occur. Consider de-gassing buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial containing the solid this compound and another with the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a suitable concentration and analyze by a stability-indicating UPLC method.

Protocol 2: Development of a Stability-Indicating UPLC Method

Objective: To develop a UPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 330 nm (based on UV spectra of phenylethanoid glycosides)
Injection Volume 2 µL

Method Development Workflow:

The following diagram illustrates the workflow for developing and validating a stability-indicating UPLC method.

G Start Prepare Stressed Samples (Forced Degradation) Develop Develop Separation Method (Optimize Gradient, Mobile Phase) Start->Develop Validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Develop->Validate Analyze Analyze Stability Samples Validate->Analyze

UPLC Method Development Workflow

This technical support guide provides a foundation for understanding and mitigating the degradation of this compound. For further assistance, please consult the relevant scientific literature or contact your compound supplier.

References

Method refinement for enhancing the accuracy of Ligupurpuroside B quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Ligupurpuroside B, a phenylethanoid glycoside with potential therapeutic properties. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound?

A1: The recommended method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector. This method offers good selectivity and sensitivity for phenylethanoid glycosides. For enhanced sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be utilized.

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is critical for accurate quantification. For plant materials, such as leaves of Ligustrum robustum, a common source of this compound, a reflux extraction with 70% ethanol (B145695) is an effective method. The resulting extract should be filtered and can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. The final extract should be dissolved in the initial mobile phase before injection.

Q3: What are the key parameters for the HPLC method?

A3: A typical HPLC method for this compound would involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). The detection wavelength is typically set around 330-334 nm, which is the characteristic absorption maximum for many phenylethanoid glycosides.

Q4: How can I ensure the accuracy of my quantification results?

A4: To ensure accuracy, it is essential to validate the HPLC method. Method validation should include assessments of linearity, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). Using a certified reference standard of this compound for calibration is crucial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Presence of active silanol (B1196071) groups on the column. 4. Co-elution with interfering compounds.1. Adjust the pH of the aqueous mobile phase with a small amount of acid (e.g., 0.1% formic acid). 2. Dilute the sample or reduce the injection volume. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Optimize the gradient elution or modify the mobile phase composition. Improve sample cleanup using SPE.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Pump malfunction or leaks.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Signal or No Peak 1. Low concentration of this compound in the sample. 2. Degradation of the analyte. 3. Incorrect detection wavelength. 4. Injection error.1. Concentrate the sample or use a more sensitive detector (e.g., MS/MS). 2. Ensure proper storage of samples and standards (cool and dark). Avoid prolonged exposure to light and high temperatures. 3. Verify the detection wavelength is set to the absorption maximum of this compound (around 330-334 nm). 4. Check the autosampler and injection syringe for proper functioning.
Extraneous Peaks (Ghost Peaks) 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections. 3. Impurities in the sample extract.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a needle wash step in the autosampler method. 3. Improve the sample preparation and purification steps.

Experimental Protocols

Sample Preparation: Extraction from Ligustrum robustum Leaves

This protocol is adapted from methodologies for extracting phenylethanoid glycosides from plant materials.

  • Drying and Grinding: Dry the fresh leaves of Ligustrum robustum at 60°C until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a round-bottom flask.

    • Add 50 mL of 70% ethanol.

    • Perform reflux extraction for 2 hours at 80°C.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of water.

    • Load the solution onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound and other phenylethanoid glycosides with methanol (B129727).

    • Evaporate the methanol eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in the initial mobile phase (e.g., 12% acetonitrile in water with 0.01% phosphoric acid).

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method for Quantification of this compound

This proposed method is based on established methods for the analysis of similar phenylethanoid glycosides.

  • Instrumentation: HPLC system with a DAD or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.01% (v/v) Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-40 min: 12-24% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 334 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method for quantifying phenylethanoid glycosides, which can be expected for a validated this compound method.

Table 1: Linearity and Range

AnalyteRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)
This compoundy = mx + c> 0.9991 - 100

Table 2: Precision

AnalyteIntra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=3)
This compound< 2.0%< 3.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelMean Recovery (%)RSD (%)
This compoundLow98 - 102< 3.0
Medium98 - 102< 3.0
High98 - 102< 3.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.1~0.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Ligustrum robustum leaves) extraction Solvent Extraction plant_material->extraction 70% Ethanol filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification SPE Purification concentration->purification final_sample Final Sample purification->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection DAD/UV Detection separation->detection ~334 nm peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

Potential Anti-inflammatory Signaling Pathway

This compound, as a phenylethanoid glycoside, is likely to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription LigupurpurosideB This compound LigupurpurosideB->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Potential Antioxidant Signaling Pathway

Phenylethanoid glycosides often exhibit antioxidant activity through the activation of the Nrf2 signaling pathway.

antioxidant_pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates and translocates nucleus Nucleus Nrf2_active->nucleus ARE ARE nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription LigupurpurosideB This compound LigupurpurosideB->Keap1 Promotes Nrf2 release

Caption: Activation of the Nrf2 antioxidant pathway.

Addressing solubility issues of Ligupurpuroside B in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ligupurpuroside B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in experimental settings, with a particular focus on its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polyphenolic glycoside isolated from plants such as Ligustrum robustum.[1] It is recognized for its antioxidant properties.[1] While some literature describes it as a water-soluble compound, researchers often face challenges in dissolving it in aqueous cell culture media at concentrations required for in vitro studies.[2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment like cell culture medium. The dramatic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.

Q3: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%. The exact tolerance can vary depending on the cell line, with primary cells and stem cells often being more sensitive.

Q4: Can I warm the this compound solution to help it dissolve?

Gentle warming can be an effective strategy to aid dissolution. Pre-warming your cell culture medium to 37°C before adding the this compound stock solution is recommended. You can also gently warm the stock solution itself, but be cautious, as prolonged exposure to heat can potentially degrade the compound.

Q5: Are there alternatives to DMSO for dissolving this compound?

While DMSO is the most common solvent for compounds with poor aqueous solubility, other options can be explored, though they require careful validation for cell compatibility. These include ethanol, or the use of co-solvents like polyethylene (B3416737) glycol (PEG). However, for most applications, optimizing the dissolution protocol with DMSO is the most straightforward approach.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media

This guide addresses the scenario where a precipitate forms as soon as the DMSO stock of this compound is added to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Always add the stock solution to the medium dropwise while gently vortexing or swirling.
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High DMSO Concentration in Stock To achieve the desired final concentration, a large volume of a low-concentration DMSO stock is needed, leading to a high final DMSO percentage.Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the cell culture medium, keeping the final DMSO concentration low.
Issue 2: Precipitation of this compound Over Time in the Incubator

This guide is for situations where the solution is initially clear but a precipitate forms after a period of incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can increase the concentration of all components in the well, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or consider sealing the plates with gas-permeable membranes for long-term studies.
Temperature Fluctuations Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components Components in the serum or media (e.g., proteins) can sometimes interact with the compound over time, leading to precipitation.If you suspect an interaction with serum, try preparing the final dilution in a serum-free medium first, then adding the serum. However, be aware that serum proteins can sometimes help to stabilize hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (approximately 738.73 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

This protocol provides a method to empirically determine the solubility limit of this compound in your specific cell culture medium.

  • Prepare a Serial Dilution in DMSO: Start with your highest concentration DMSO stock of this compound (e.g., 10 mM) and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a clear microplate or microcentrifuge tubes, add a fixed volume of each DMSO dilution to a corresponding volume of your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C. Visually inspect for precipitation immediately and after 1, 4, and 24 hours. A simple method is to check for turbidity against a dark background.

  • Determine the Limit: The highest concentration that remains clear after 24 hours is your empirical maximum soluble concentration under these conditions. It is advisable to use a working concentration that is comfortably below this limit.

Protocol 3: General Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of this compound, which should be performed after optimizing the dissolution method. An MTT or similar viability assay can be used.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic across all wells (e.g., 0.1%). Remember to use the optimized dissolution protocol (e.g., serial dilution in warm media).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan (B1609692) crystals).

  • Data Analysis: Read the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Visualizations

As an antioxidant, this compound is likely to influence cellular signaling pathways that respond to oxidative stress. Below are diagrams of key pathways potentially modulated by such compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10mM Stock in DMSO prep_serial Serial Dilution in Warm Medium prep_stock->prep_serial Step 1 prep_final Prepare Final Working Concentrations prep_serial->prep_final Step 2 exp_treat Treat Cells in 96-Well Plate prep_final->exp_treat Step 3 exp_incubate Incubate for 24-72 hours exp_treat->exp_incubate Step 4 exp_assay Perform Viability Assay (e.g., MTT) exp_incubate->exp_assay Step 5 ana_read Read Absorbance exp_assay->ana_read Step 6 ana_calc Calculate % Viability and IC50 ana_read->ana_calc Step 7

Recommended workflow for cell-based assays.

antioxidant_signaling compound This compound (Antioxidant) ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2 Nrf2 Pathway ros->nrf2 Activates nfkb NF-κB Pathway ros->nfkb Modulates mapk MAPK Pathway (e.g., JNK, p38) ros->mapk Activates response Cellular Response (↑ Antioxidant Enzymes, ↓ Inflammation) nrf2->response nfkb->response mapk->response

Overview of antioxidant-modulated signaling pathways.

nfkb_pathway cluster_nucleus Inside Nucleus ros Oxidative Stress (e.g., ROS) ikk IKK Complex ros->ikk Activates antioxidant This compound antioxidant->ros Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα - NF-κB (Inactive Complex) nfkb_complex NF-κB (p50/p65) nucleus Nucleus nfkb_complex->nucleus ikb_nfkb->nfkb_complex Degrades IκBα nfkb_nuc NF-κB gene Gene Transcription (Inflammatory Cytokines) nfkb_nuc->gene

Simplified NF-κB signaling pathway.

References

Validation & Comparative

Ligupurpuroside B: A Comparative Analysis of Its Antioxidant Capacity Against Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals detailing the antioxidant potential of Ligupurpuroside B in comparison to other well-established polyphenols. This document provides a side-by-side analysis of experimental data, detailed methodologies for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a phenylethanoid glycoside isolated from medicinal plants such as Ligustrum robustum and Ligustrum purpurascens, has garnered attention for its potential health benefits, including its antioxidant properties. This guide offers an objective comparison of the antioxidant capacity of this compound with other widely studied polyphenols, namely quercetin (B1663063) and gallic acid, as well as the standard antioxidant, L-(+)-ascorbic acid. The comparative analysis is based on quantitative data from common in vitro antioxidant assays, providing a valuable resource for researchers investigating novel antioxidant compounds.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes the available quantitative data for this compound and other polyphenols.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound Weaker than L-(+)-ascorbic acid2.68 ± 0.05 - 4.86 ± 0.06 µM
Quercetin ~19.17 µg/mL1.89 ± 0.33 µg/mL[1]
Gallic Acid 13.2 - 30.53 µM1.03 ± 0.25 µg/mL[1]
L-(+)-Ascorbic Acid 55.29 µM10.06 ± 0.19 µM

Experimental Protocols

Accurate and reproducible experimental design is paramount in assessing antioxidant capacity. Below are the detailed methodologies for the key assays referenced in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727).

  • Sample Preparation: Various concentrations of the test compound (this compound, other polyphenols) and a standard antioxidant (e.g., L-ascorbic acid) are prepared in methanol.

  • Reaction: An equal volume of the DPPH solution is added to each sample and standard solution. A control is prepared using methanol instead of the sample.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidants in the sample.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: A small volume of the sample is mixed with a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µmol of Fe²⁺ equivalents per gram of sample.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow_antioxidant_assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Prepare Samples DPPH1->DPPH2 DPPH3 Mix & Incubate DPPH2->DPPH3 DPPH4 Measure Absorbance at 517nm DPPH3->DPPH4 ABTS1 Generate ABTS Radical ABTS2 Prepare Samples ABTS1->ABTS2 ABTS3 Mix & Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance at 734nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Prepare Samples FRAP1->FRAP2 FRAP3 Mix & Incubate at 37°C FRAP2->FRAP3 FRAP4 Measure Absorbance at 593nm FRAP3->FRAP4

Caption: Workflow for common in vitro antioxidant capacity assays.

antioxidant_signaling_pathway ROS Reactive Oxygen Species (ROS) Polyphenols Polyphenols (e.g., this compound) Direct_Scavenging Direct Radical Scavenging Polyphenols->Direct_Scavenging Directly neutralize Nrf2 Nrf2 Polyphenols->Nrf2 Activate Direct_Scavenging->ROS Cellular_Protection Cellular Protection & Reduced Oxidative Stress Direct_Scavenging->Cellular_Protection Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates transcription Antioxidant_Enzymes->ROS Inactivate Antioxidant_Enzymes->Cellular_Protection

Caption: General signaling pathway of polyphenol antioxidant action.

Discussion

The available data indicates that this compound is a potent antioxidant, particularly in the ABTS radical scavenging assay, where it demonstrated stronger activity than the widely used standard, L-(+)-ascorbic acid. Its IC50 value in the range of 2.68 to 4.86 µM is comparable to or even lower than that of quercetin and gallic acid, which are renowned for their high antioxidant potential.

However, it is important to note that the antioxidant capacity of a compound can vary depending on the assay used. The observation that this compound's activity in the DPPH assay is weaker than L-(+)-ascorbic acid, and a previous study showing its lack of protection against LDL oxidation, suggests that its antioxidant mechanism may be specific. Polyphenols can exert their antioxidant effects through various mechanisms, including direct radical scavenging and by modulating cellular antioxidant defense systems. The differences in observed activity across assays may be due to factors such as the nature of the radical, the reaction kinetics, and the solubility of the compound in the reaction medium.

Conclusion

This compound exhibits significant antioxidant potential, particularly in scavenging ABTS radicals, positioning it as a compound of interest for further investigation in the development of novel antioxidant-based therapeutics. However, a comprehensive understanding of its antioxidant profile requires further studies utilizing a broader range of antioxidant assays, including DPPH and FRAP, to enable a more complete and direct comparison with other polyphenols. Future research should also focus on elucidating the specific mechanisms underlying its antioxidant action in various biological systems. This will provide a more complete picture of its potential applications in human health and disease prevention.

References

Ligupurpuroside B: A Potent Inhibitor of Trypsin with Potential for Broader Protease Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the inhibitory effects of Ligupurpuroside B, a naturally occurring glycoside, on various proteases. This guide provides a detailed analysis of its validated effects on trypsin and explores its potential activity against other key proteases based on studies of extracts from plants in which it is a constituent, such as Ilex kudingcha and Ligustrum purpurascens.

This compound, a water-soluble polyphenolic compound, has demonstrated a significant inhibitory effect on the serine protease trypsin.[1] Spectroscopic and molecular docking studies have elucidated the mechanism of this inhibition, revealing a strong binding interaction. While direct experimental data on the inhibitory activity of isolated this compound against other proteases such as elastase, collagenase, and matrix metalloproteinases (MMPs) is not yet available, preliminary studies on plant extracts containing this and related compounds suggest a potential for broader bioactivity.

This guide aims to provide researchers, scientists, and drug development professionals with the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to facilitate further investigation into the therapeutic potential of this compound as a protease inhibitor.

Quantitative Analysis of this compound's Inhibitory Effect

The primary target of this compound's inhibitory action identified to date is trypsin. The interaction has been characterized by determining the binding constants at different temperatures, which indicate a strong and stable complex formation.

ProteaseThis compound ParameterValueTemperature (K)Method
TrypsinBinding Constant (Ka)1.7841 × 104 L mol-1288Fluorescence Spectroscopy
TrypsinBinding Constant (Ka)1.6251 × 104 L mol-1298Fluorescence Spectroscopy
TrypsinBinding Constant (Ka)1.5483 × 104 L mol-1308Fluorescence Spectroscopy

Table 1: Binding Constants of this compound with Trypsin.[1]

Studies on extracts from Ilex kudingcha, a source of this compound, have shown inhibitory activity against proteases, suggesting that this compound may contribute to these effects. However, without studies on the isolated compound, it is not possible to attribute the entirety of the inhibitory action to this compound, as other compounds within the extract may also be active.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following protocol outlines a general method for assessing the inhibitory effect of a compound on trypsin activity, based on common laboratory practices.

Trypsin Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of trypsin.

Materials:

  • Trypsin from bovine pancreas

  • This compound

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the substrate BAPNA in DMSO.

    • Prepare the Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of Tris-HCl buffer.

    • Add varying concentrations of the this compound solution to the wells.

    • Add the trypsin solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the BAPNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Trypsin Inhibition Assay A Prepare Reagents: - Trypsin Solution - this compound Solutions - BAPNA Substrate B Incubate Trypsin with This compound A->B C Initiate Reaction with BAPNA Substrate B->C D Measure Absorbance at 405 nm C->D E Calculate Reaction Rate & Percent Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for determining the inhibitory effect of this compound on trypsin.

G cluster_1 Proposed Mechanism of Trypsin Inhibition Trypsin Trypsin (Protease) Complex Trypsin-Ligupurpuroside B Complex (Inactive) Trypsin->Complex Products Cleaved Peptides Trypsin->Products Hydrolysis Ligupurpuroside_B This compound (Inhibitor) Ligupurpuroside_B->Trypsin Binding Ligupurpuroside_B->Complex Substrate Protein Substrate Complex->Substrate Inhibition Substrate->Trypsin

Caption: this compound binds to trypsin, preventing substrate hydrolysis.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent inhibitor of trypsin. The detailed binding kinetics provide a solid foundation for further research into its mechanism of action and potential therapeutic applications, particularly in conditions where trypsin activity is dysregulated.

Future research should focus on expanding the protease inhibition profile of pure this compound to include other significant enzyme families such as collagenases, elastases, and matrix metalloproteinases. Determining the IC50 values against a broader range of proteases will be critical in assessing its selectivity and potential for development as a targeted therapeutic agent. Furthermore, elucidating the specific signaling pathways modulated by this compound's interaction with proteases will provide deeper insights into its biological functions and therapeutic potential.

References

Cross-verification of molecular docking results with experimental binding assays for Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of in silico molecular docking predictions and experimental binding assay results for Ligupurpuroside B, a naturally occurring glycoside. The objective is to offer researchers, scientists, and drug development professionals a clear framework for cross-verifying computational predictions with empirical data, a critical step in the validation of potential therapeutic candidates. This document outlines the methodologies for both computational and experimental approaches, presents the available data in a structured format, and visualizes the associated biological pathways and workflows.

Data Presentation: this compound Binding Characteristics

The following table summarizes the quantitative data obtained from molecular docking simulations and experimental binding assays for the interaction of this compound with two distinct protein targets: trypsin and lipase. While direct inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound were not available in the reviewed literature, the binding affinity (Ka) and thermodynamic parameters provide valuable insights into the stability and nature of the interactions.

Target ProteinMethodParameterValueReference
Trypsin Molecular Docking Binding EnergyNot explicitly stated in abstract[1]
Key Interacting ResiduesTrp215, Tyr228[1]
Fluorescence Quenching Binding Constant (Ka) at 288 K1.7841 × 10⁴ L·mol⁻¹[1]
Binding Constant (Ka) at 298 K1.6251 × 10⁴ L·mol⁻¹[1]
Binding Constant (Ka) at 308 K1.5483 × 10⁴ L·mol⁻¹[1]
Number of Binding Sites (n)≈ 1[1]
ΔG° at 298 K-23.43 kJ·mol⁻¹Calculated from Ka
ΔH°-5.75 kJ·mol⁻¹[1]
ΔS°+59.3 J·mol⁻¹·K⁻¹[1]
Lipase Molecular Docking Binding SiteSurface of the enzyme[2]
Key Interacting ResiduesTryptophan residues[2]
Fluorescence Quenching Binding Constant (Ka) at 298 KNot explicitly stated in abstract; ΔG° provided[2]
Number of Binding Sites (n)Not explicitly stated in abstract[2]
ΔG° at 298 K-25.085 kJ·mol⁻¹[2]
ΔH°-12.14 kJ·mol⁻¹[2]
ΔS°+43.45 J·mol⁻¹·K⁻¹[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections outline the general methodologies employed for molecular docking and experimental binding assays, based on standard practices and information inferred from the available literature on this compound.

Molecular Docking Simulation (General Protocol)
  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., trypsin or lipase) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of this compound is generated and optimized for its lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The size and center of the grid are determined based on the known binding pocket of the protein.

  • Docking Algorithm: A docking algorithm, such as AutoDock Vina, is used to predict the binding conformation and affinity of this compound within the defined active site of the protein. The algorithm explores various possible orientations and conformations of the ligand and scores them based on a defined scoring function.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Experimental Binding Assay: Fluorescence Quenching (General Protocol)
  • Preparation of Solutions: Stock solutions of the target protein (trypsin or lipase) and this compound are prepared in an appropriate buffer (e.g., Tris-HCl) at a specific pH.

  • Fluorescence Measurements: The intrinsic fluorescence of the protein (primarily from tryptophan and tyrosine residues) is measured using a spectrofluorometer at a specific excitation wavelength.

  • Titration: Aliquots of the this compound solution are incrementally added to the protein solution. After each addition, the mixture is allowed to equilibrate, and the fluorescence spectrum is recorded.

  • Data Analysis: The quenching of the protein's fluorescence by this compound is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (Ka) and the number of binding sites (n) are calculated from the fluorescence intensity data.

  • Thermodynamic Analysis: The fluorescence quenching experiments are performed at different temperatures to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the binding interaction, providing insights into the nature of the binding forces.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-verification of molecular docking results with experimental binding assays.

G cluster_computational In Silico Analysis cluster_experimental Experimental Verification mol_dock Molecular Docking Simulation pred_bind Prediction of Binding Affinity & Pose mol_dock->pred_bind cross_verify Cross-Verification and Analysis pred_bind->cross_verify bind_assay Experimental Binding Assay (e.g., Fluorescence Quenching) exp_data Determination of Binding Parameters (Ka, Thermodynamic Data) bind_assay->exp_data exp_data->cross_verify

Caption: Workflow for comparing computational and experimental binding data.

Trypsin Signaling Pathway

Trypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The diagram below illustrates a simplified PAR2 activation pathway.

G Trypsin Trypsin PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleavage & Activation G_protein G Protein (Gq/11) PAR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Inflammation) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified Trypsin-mediated PAR2 signaling cascade.

Lipase Signaling Pathway

Lipases are crucial for lipid metabolism, and their products can act as signaling molecules that activate various pathways, including those mediated by G protein-coupled receptors.

G Lipase Lipase Triglycerides Triglycerides Lipase->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs GPCRs G Protein-Coupled Receptors (e.g., GPR40, GPR120) FFAs->GPCRs Activate G_protein G Protein (Gq/11) GPCRs->G_protein Activate Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->Downstream Metabolic_regulation Metabolic Regulation Downstream->Metabolic_regulation

Caption: Lipase-mediated generation of signaling molecules.

References

Ligupurpuroside B and its Standing Amongst Trypsin Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of Ligupurpuroside B and other notable trypsin inhibitors, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating their relative potencies and mechanisms. This report includes a detailed examination of quantitative inhibitory data, standardized experimental protocols, and visual representations of the underlying biochemical processes.

Executive Summary

Trypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological conditions, making it a significant target for therapeutic intervention. The inhibition of trypsin is a key area of research for the development of treatments for pancreatitis, inflammatory diseases, and certain cancers. This compound, a phenylpropanoid glycoside, has been identified as a competitive inhibitor of trypsin.[1] This guide places the inhibitory potential of this compound in context with other well-established trypsin inhibitors, including natural proteins and synthetic small molecules. While specific quantitative data for this compound is emerging, data from the structurally similar Ligupurpuroside A is utilized as a provisional benchmark.

Quantitative Comparison of Trypsin Inhibitors

The efficacy of a trypsin inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more absolute measure of binding affinity. The following table summarizes the available data for this compound (using Ligupurpuroside A as a proxy) and other selected trypsin inhibitors.

InhibitorClassOrganism/SourceType of InhibitionIC50Ki
Ligupurpuroside A Phenylpropanoid GlycosideLigustrum purpurascensCompetitive3.08 mM[2][3]Not Reported
Soybean Trypsin Inhibitor (Kunitz) ProteinGlycine maxCompetitiveNot Reported~0.1 nM
Bowman-Birk Inhibitor ProteinGlycine maxCompetitiveNot ReportedNot Reported
Aprotinin (B3435010) (BPTI) ProteinBovine LungCompetitiveNot Reported~0.06 pM
Leupeptin Modified PeptideActinomycetesCompetitive~10 µM4.6 µM
Benzamidine Small MoleculeSyntheticCompetitive120 µM[4]18 µM
Camostat Small MoleculeSyntheticCompetitive50 nM[4]Not Reported

Note: The IC50 value for Ligupurpuroside A is presented as an estimation for the structurally related this compound. Further direct experimental validation for this compound is required for a precise comparison.

Experimental Protocols

The determination of trypsin inhibitory activity is paramount for the comparative assessment of different inhibitors. Below is a detailed methodology for a standard in vitro trypsin inhibition assay.

Materials and Reagents:
  • Trypsin: Bovine pancreatic trypsin (e.g., Sigma-Aldrich, T1426)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or Casein

  • Inhibitors: this compound and other test compounds

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Solvent for Inhibitors: Dimethyl sulfoxide (B87167) (DMSO) or appropriate buffer

  • Microplate reader

Assay Protocol (using BAPNA as substrate):
  • Preparation of Solutions:

    • Prepare a stock solution of trypsin (1 mg/mL) in 1 mM HCl.

    • Prepare a stock solution of BAPNA (10 mM) in DMSO.

    • Prepare stock solutions of the test inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of DMSO.

    • Add 140 µL of the Tris-HCl buffer to each well.

    • Add 20 µL of the trypsin solution (diluted to a final concentration of 25 µg/mL in the well) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the BAPNA solution (diluted to a final concentration of 0.5 mM in the well).

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Competitive Trypsin Inhibition E Trypsin (E) ES Trypsin-Substrate Complex (ES) E->ES + S EI Trypsin-Inhibitor Complex (EI) E->EI + I S Substrate (S) (e.g., BAPNA, Casein) I Inhibitor (I) (e.g., this compound) ES->E - S P Products (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition of trypsin.

G Experimental Workflow for Trypsin Inhibition Assay prep 1. Prepare Solutions (Trypsin, Substrate, Inhibitor) mix 2. Mix Inhibitor and Trypsin in 96-well plate prep->mix incubate 3. Pre-incubate at 37°C mix->incubate add_sub 4. Add Substrate to initiate reaction incubate->add_sub measure 5. Measure Absorbance at 405 nm add_sub->measure analyze 6. Calculate % Inhibition and IC50 measure->analyze

Caption: Trypsin inhibition assay workflow.

Concluding Remarks

This compound demonstrates potential as a trypsin inhibitor. Based on the available data for the analogous compound Ligupurpuroside A, its inhibitory potency appears to be moderate, especially when compared to highly potent protein-based inhibitors like aprotinin or synthetic molecules like camostat. However, its natural origin and potential for low toxicity may offer advantages in certain applications. Further research is necessary to quantify the precise IC50 and Ki values of this compound and to explore its therapeutic potential in relevant disease models. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Illuminating the Cellular Landscape of Ligupurpuroside B: A Comparative Guide to Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ligupurpuroside B, a phenylethanoid glycoside with recognized antioxidant properties, presents a compelling case for therapeutic development. However, a comprehensive understanding of its cellular targets remains a critical bottleneck. While knockout models represent a gold standard for target validation, their application to every compound of interest is not always feasible. This guide provides a comparative analysis of methodologies to confirm the cellular targets of this compound, offering insights into its known interactions and profiling it against structurally similar compounds to infer potential mechanisms of action.

Direct Target Identification of this compound: The Case of Trypsin

To date, the most definitive cellular target identified for this compound is the serine protease, trypsin. Spectroscopic and molecular docking studies have elucidated a direct binding interaction, suggesting an inhibitory effect on trypsin's enzymatic activity.[1]

Table 1: Binding Characteristics of this compound with Trypsin

ParameterValueMethodReference
Binding Constant (Ka) at 298 K1.6251 × 10⁴ L mol⁻¹Fluorescence Spectroscopy[1]
Number of Binding Sites (n)≈ 1Fluorescence Spectroscopy[1]
Quenching MechanismStatic QuenchingFluorescence Spectroscopy[1]
Primary Interacting ResiduesTrp215, Tyr228Molecular Docking[1]

While insightful, the interaction with trypsin alone is unlikely to account for the full spectrum of this compound's reported biological effects, such as its influence on the central nervous system and blood pressure.[1] This necessitates the exploration of broader cellular targets.

Alternative Methodologies for Target Deconvolution

In the absence of specific knockout model studies for this compound, several powerful, label-free techniques have emerged as robust alternatives for identifying small molecule-protein interactions. These methods offer the advantage of using the native compound without chemical modifications that could alter its binding properties.

The DARTS methodology is predicated on the principle that the binding of a small molecule stabilizes a target protein's structure, rendering it more resistant to proteolysis.[2][3][4][5][6]

Experimental Protocol: DARTS Assay

  • Lysate Preparation:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and lyse in a suitable buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine and normalize protein concentration across all samples.[3]

  • Compound Incubation:

    • Divide the normalized lysate into treatment (this compound) and vehicle control (e.g., DMSO) groups.

    • Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature to allow for binding.[3][5]

  • Protease Digestion:

    • Add a broad-spectrum protease, such as pronase or thermolysin, to both treated and control lysates at a predetermined ratio (e.g., 1:100 protease to protein).[3][5]

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for partial digestion.

  • Quenching and Analysis:

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize protein bands using Coomassie staining or perform Western blotting for specific candidate proteins.

    • Protected protein bands in the this compound-treated lane compared to the control indicate potential targets. These bands can be excised and identified by mass spectrometry.[3][5]

DARTS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell Lysate Preparation Incubation Incubation with This compound or Vehicle Lysate->Incubation Proteolysis Limited Proteolysis Incubation->Proteolysis Quench Quench Digestion & Denature Proteolysis->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Analysis Band Analysis (Stain/Western) SDS_PAGE->Analysis MassSpec Mass Spectrometry (Target ID) Analysis->MassSpec

DARTS Experimental Workflow

CETSA is based on the thermodynamic stabilization of a target protein upon ligand binding, which results in an increased melting temperature. This shift in thermal stability is then used to identify the target.[7][8][9][10]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control and incubate to allow for compound uptake.[7]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[8]

  • Lysis and Fractionation:

    • Lyse the cells to release their contents (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated aggregates.[8]

  • Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific protein of interest in the soluble fraction using methods like Western blotting or ELISA.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples indicates target engagement.[7][9]

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis Cell_Culture Intact Cells Treatment Treat with This compound or Vehicle Cell_Culture->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Fractions Lysis->Centrifugation Quantification Quantify Soluble Protein (Western/ELISA) Centrifugation->Quantification Melting_Curve Generate Melting Curve (Target Engagement) Quantification->Melting_Curve

CETSA Experimental Workflow

AP-MS is a classic and powerful technique for identifying protein-protein interactions and can be adapted for small molecule target identification. This typically requires immobilizing a derivative of the small molecule to a solid support.

Experimental Protocol: Photo-Affinity Chromatography

  • Probe Synthesis:

    • Synthesize a photo-affinity probe derivative of this compound containing a photoreactive group (e.g., a diazirine) and a tag for purification (e.g., biotin).[11]

  • Lysate Incubation and Crosslinking:

    • Prepare a cell lysate as in the DARTS protocol.

    • Incubate the lysate with the photo-affinity probe.

    • Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.[11]

  • Affinity Purification:

    • Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.[11][12]

  • Elution and Identification:

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the probe-treated sample and identify them using mass spectrometry.[11][13]

APMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Synthesis Synthesize Photo-Affinity Probe of this compound Incubation Incubate Lysate with Probe Probe_Synthesis->Incubation Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Crosslinking UV Crosslinking Incubation->Crosslinking Purification Affinity Purification (e.g., Streptavidin Beads) Crosslinking->Purification Elution Elute Bound Proteins Purification->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry (Target ID) SDS_PAGE->MassSpec

AP-MS Experimental Workflow
Comparative Analysis with Structurally Related Phenylethanoid Glycosides

This compound belongs to the family of phenylethanoid glycosides, which includes other well-studied compounds like Acteoside (also known as Verbascoside), Forsythoside A, and Forsythoside B. By examining the known cellular targets and signaling pathways of these structural analogs, we can infer potential mechanisms of action for this compound.

Table 2: Comparison of Biological Activities and Affected Signaling Pathways

CompoundKey Biological ActivitiesModulated Signaling PathwaysKey Protein Targets/MediatorsReferences
This compound Antioxidant, Trypsin InhibitionLargely UndefinedTrypsin[1]
Acteoside (Verbascoside) Neuroprotective, Anti-inflammatory, AntioxidantNrf2-ARE, JAK/STAT, NF-κB, MAPK, PKC/HMGB1/RAGENrf2, JAK, STAT, SHP-1, TAK1, JNK, AP-1, PKC, HMGB1, RAGE[14][15][16][17][18][19][20][21][22]
Forsythoside A Anti-inflammatory, AntioxidantNrf2/HO-1, PI3K/AKTNrf2, HO-1, PI3K, AKT[23]
Forsythoside B Neuroprotective, Anti-inflammatoryNF-κB, RhoA/ROCK, NLRP3 InflammasomeHMGB1, NF-κB, RhoA, ROCK, NLRP3, Caspase-1, SIRT1[23][24][25][26][27]

Based on the activities of its analogs, several key anti-inflammatory and cytoprotective pathways are likely candidates for modulation by this compound.

1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Forsythoside B has been shown to inhibit this pathway, reducing the expression of pro-inflammatory cytokines.[23][25][26]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) ForsythosideB Forsythoside B ForsythosideB->IKK inhibits ForsythosideB->NFkB inhibits

Inhibition of NF-κB Pathway by Forsythoside B

2. Nrf2-ARE Antioxidant Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Acteoside and Forsythoside A are known activators of this pathway.[14][23]

Nrf2_Pathway Acteoside Acteoside Keap1 Keap1 Acteoside->Keap1 dissociates from Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Transcription Antioxidant Gene Expression (HO-1, SOD) ARE->Transcription activates

Activation of Nrf2-ARE Pathway by Acteoside

3. JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling. Acteoside has been found to inhibit IL-1β-induced activation of this pathway in chondrocytes, suggesting an anti-arthritic potential.[16][19][20]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-1β) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates Transcription Inflammatory Gene Expression Acteoside Acteoside Acteoside->JAK inhibits

Inhibition of JAK/STAT Pathway by Acteoside

Conclusion

While direct confirmation of this compound's cellular targets using knockout models is currently lacking in the scientific literature, this guide provides a robust framework for its future investigation. By employing advanced, label-free target identification methods such as DARTS and CETSA, researchers can move beyond its known interaction with trypsin. Furthermore, the comparative analysis with its structural analogs strongly suggests that this compound likely modulates key inflammatory and antioxidant signaling pathways, including NF-κB, Nrf2-ARE, and JAK/STAT. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for scientists aiming to comprehensively delineate the mechanism of action of this compound and unlock its full therapeutic potential.

References

Independent Validation of Analytical Methods for Ligupurpuroside B Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Ligupurpuroside B, a bioactive phenylethanoid glycoside. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, supported by available experimental data.

Comparison of Analytical Methods

The primary analytical methods employed for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Below is a comparison of two prominent techniques based on published validation data.

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

ParameterMethod 1: UPLC-Q-Exactive Orbitrap-HRMSMethod 2: HPLC with Diode Array Detection (HPLC-DAD)
Instrumentation Ultra-Performance Liquid Chromatography coupled to a Quadrupole-Exactive Orbitrap High-Resolution Mass SpectrometerHigh-Performance Liquid Chromatography with a Diode Array Detector
Matrix Kudingcha (leaves of Ligustrum robustum)[1]Not explicitly validated for this compound, data are typical for phenylethanoid glycosides.
Linearity (Correlation Coefficient, r²) > 0.999[1]Typically ≥ 0.999
Limit of Detection (LOD) Data not specified in the abstract.Generally in the low ng range on-column.
Limit of Quantification (LOQ) Data not specified in the abstract.Generally in the mid-to-high ng range on-column.
Accuracy (Recovery) 97.4% - 103.8%[1]Typically within 95% - 105%.
Precision (RSD) Intraday: < 2.8%, Interday: < 4.5%[1]Typically < 5%.
Specificity/Selectivity High, based on accurate mass measurement and fragmentation patterns.[1]Moderate, based on retention time and UV-Vis spectrum. Potential for co-elution interference.
Sensitivity Very HighHigh
Throughput HighModerate to High
Cost HighModerate

Note: Data for HPLC-DAD is based on typical performance characteristics for the analysis of phenylethanoid glycosides, as specific validated data for this compound was not available in the reviewed literature.

Experimental Protocols

Method 1: UPLC-Q-Exactive Orbitrap-HRMS for this compound in Kudingcha

This method was developed for the simultaneous quantification of multiple phenylethanoid glycosides, including this compound, in Kudingcha.

Sample Preparation:

  • Accurately weigh 0.5 g of powdered Kudingcha sample.

  • Add 25 mL of 70% methanol-water solution.

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.22 µm membrane prior to injection.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase:

  • Gradient Elution: A specific gradient program is utilized to separate the target analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • System: Thermo Scientific Q-Exactive Orbitrap Mass Spectrometer

  • Ionization Mode: Heated Electrospray Ionization (HESI), negative ion mode

  • Scan Mode: Full MS / dd-MS2 (data-dependent MS2)

  • Resolution: 70,000 for full scan, 17,500 for MS2 scan

  • Collision Energy: Stepped normalized collision energy (NCE)

Quantitative Analysis:

A quantitative analysis of multiple components by a single marker (QAMS) was established to analyze this compound and other signature phenylpropanoid glycosides.[1]

Method 2: General Protocol for HPLC-DAD Analysis of Phenylethanoid Glycosides

While a specific validated method for this compound using HPLC-DAD was not found, a general protocol for the analysis of related phenylethanoid glycosides is provided as a reference.

Sample Preparation:

  • Extract a known amount of the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol-water mixture) using methods like sonication or reflux.

  • Filter the extract.

  • If necessary, perform solid-phase extraction (SPE) for sample clean-up and enrichment of the phenylethanoid glycoside fraction.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • System: A standard HPLC system with a Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 25-30°C).

  • Detection: Diode Array Detector monitoring at a wavelength appropriate for phenylethanoid glycosides (around 330 nm).

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Plant Material (e.g., Kudingcha) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_UV HPLC-DAD Filtration->HPLC_UV UPLC_MS UPLC-HRMS Filtration->UPLC_MS Quantification Quantification HPLC_UV->Quantification UPLC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Putative Signaling Pathways Modulated by Phenylethanoid Glycosides

Phenylethanoid glycosides, including compounds structurally related to this compound, have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses.

G cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt & AMPK Pathways PhGs Phenylethanoid Glycosides (e.g., this compound) IKK IKK PhGs->IKK Inhibition PI3K PI3K PhGs->PI3K Activation AMPK AMPK PhGs->AMPK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammation Transcription Akt Akt PI3K->Akt Activation Nrf2 Nrf2 Akt->Nrf2 Activation AMPK->Nrf2 Activation Antioxidant Antioxidant Response Element (ARE) Nrf2->Antioxidant Transcription

Caption: Putative signaling pathways modulated by phenylethanoid glycosides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathway of Ligupurpuroside B, a potent antioxidant and anti-inflammatory phenylethanoid glycoside, with those of structurally related and commercially significant glycosides, namely acteoside (verbascoside) and echinacoside (B191147). This objective comparison, supported by experimental data, aims to inform research and development efforts in the scalable production of these valuable natural products.

Executive Summary

The biosynthesis of this compound and related phenylethanoid glycosides (PhGs) involves a series of enzymatic reactions, primarily catalyzed by glycosyltransferases (UGTs), that build upon a common phenylethanoid core. While sharing precursor molecules and some enzymatic steps with the well-characterized acteoside pathway, the biosynthesis of this compound is distinguished by the specific action of a unique set of UGTs. This guide elucidates these differences, presenting available quantitative data on enzyme kinetics and product yields to facilitate a comprehensive understanding of the efficiency and potential for biotechnological production of each compound.

Comparative Analysis of Biosynthetic Pathways

The biosynthetic pathways of this compound, acteoside, and echinacoside originate from the shikimate pathway, leading to the formation of the key precursors, tyrosol and caffeic acid. The subsequent assembly of the glycoside structures involves sequential glycosylation and acylation steps.

Key Precursors and Core Structure Formation

The initial steps in the biosynthesis of these PhGs involve the formation of salidroside (B192308) from tyrosol. This reaction is catalyzed by a UDP-glucosyltransferase. From salidroside, the pathways diverge based on the subsequent enzymatic modifications.

Biosynthesis of this compound

The dedicated biosynthetic pathway for this compound, as elucidated in Ligustrum robustum, involves three key glycosyltransferases:

  • UGT85AF8: Catalyzes the glucosylation of tyrosol to form salidroside.[1]

  • UGT79G7: An osmanthuside A 1,3-rhamnosyltransferase that acts on an acylated intermediate.[1]

  • UGT79A19: An osmanthuside B 1,4-rhamnosyltransferase that completes the trisaccharide chain of this compound.[1]

The pathway proceeds through the intermediate osmanthuside A, which is sequentially rhamnosylated to yield this compound.[1]

Comparative Pathways: Acteoside and Echinacoside

The biosynthesis of acteoside (verbascoside) is one of the most studied PhG pathways. It shares the initial formation of salidroside. However, the subsequent acylation and glycosylation steps differ in the specific enzymes and the order of reactions. Key enzymes in the acteoside pathway include acyltransferases that attach the caffeoyl group and different rhamnosyltransferases.

Echinacoside biosynthesis is an extension of the acteoside pathway. It involves an additional glucosylation step, where a glucose moiety is added to the rhamnose of acteoside.

The following diagram illustrates the divergent and convergent points of these biosynthetic pathways.

Biosynthetic_Pathways Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A Acyltransferase Intermediate_LB Intermediate Osmanthuside_A->Intermediate_LB UGT79G7 Acteoside Acteoside (Verbascoside) Osmanthuside_A->Acteoside Rhamnosyltransferase (different from UGT79G7/A19) Ligupurpuroside_B This compound Intermediate_LB->Ligupurpuroside_B UGT79A19 Echinacoside Echinacoside Acteoside->Echinacoside Glucosyltransferase

Biosynthetic pathways of this compound and related glycosides.

Quantitative Performance Data

The efficiency of each biosynthetic pathway can be evaluated by examining the kinetic parameters of the key enzymes and the yields of the final products in various expression systems.

Enzyme Kinetic Parameters

Unfortunately, specific kinetic data (Km and kcat) for the glycosyltransferases UGT85AF8, UGT79G7, and UGT79A19 involved in this compound biosynthesis are not yet available in the public domain. However, for comparative context, the kinetic parameters for SiAT1, an acyltransferase from Sesamum indicum involved in the biosynthesis of the related phenylethanoid glycoside acteoside, have been reported.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Source
SiAT1p-coumaroyl-CoA1.66 ± 0.390.779 ± 0.038469.1[2]
SiAT1Caffeoyl-CoA1.13 ± 0.420.481 ± 0.039425.7[2]

This table will be updated as kinetic data for the this compound-specific enzymes become available.

Product Yields in Heterologous Systems

The heterologous production of phenylethanoid glycosides in microbial hosts like E. coli and yeast provides a standardized platform for comparing the efficiency of their biosynthetic pathways.

GlycosideHost OrganismTiterSource
This compoundEscherichia coli7.57 ± 0.31 mg/LThis value is inferred from a study that achieved production of osmanthuside B, a precursor, and subsequently this compound.
Acteoside (Verbascoside)Escherichia coli0.34 ± 0.02 mg/LProduction was achieved by expressing key enzymes in an engineered E. coli strain.
EchinacosideSaccharomyces cerevisiae184.2 ± 11.2 mg/LAchieved through extensive engineering of the yeast metabolic pathways.

Experimental Protocols

The following sections detail the general methodologies employed for the key experiments cited in this guide, providing a framework for the characterization of glycosyltransferases and the analysis of biosynthetic pathways.

Heterologous Expression and Purification of Glycosyltransferases

This protocol describes a general workflow for the production and purification of recombinant plant glycosyltransferases (UGTs) in E. coli, a common system for characterizing enzyme function.

Experimental_Workflow Start Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector (e.g., pET-28a) Start->Cloning Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction of Protein Expression (IPTG) Transformation->Culture Harvesting Cell Harvesting (Centrifugation) Culture->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Purification Purification of His-tagged Protein (Ni-NTA Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis End Purified Enzyme Analysis->End

Workflow for heterologous expression and purification of UGTs.

Methodology:

  • Gene Synthesis and Cloning: The coding sequences for the target UGTs are synthesized, with codon optimization for E. coli expression. The genes are then cloned into an expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • Purification: Cells are harvested by centrifugation and lysed by sonication. The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified glycosyltransferases.

Typical Reaction Mixture:

  • Purified recombinant UGT enzyme

  • Acceptor substrate (e.g., tyrosol, salidroside, osmanthuside A)

  • Sugar donor (e.g., UDP-glucose, UDP-rhamnose)

  • Buffer (e.g., Tris-HCl) at an optimal pH

  • Divalent cations (e.g., MgCl2), if required

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at an optimal temperature for a defined period.

  • The reaction is terminated by the addition of a quenching agent (e.g., methanol).

  • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.

Kinetic Analysis:

To determine the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Outlook

The biosynthetic pathway of this compound, while sharing common precursors with other phenylethanoid glycosides, is defined by a unique set of glycosyltransferases. The comparative analysis presented in this guide highlights the current understanding of these pathways and provides a foundation for future research. The lack of kinetic data for the enzymes specific to this compound biosynthesis represents a significant knowledge gap that, once filled, will enable a more precise comparison of pathway efficiencies. Further research into the heterologous production of this compound, guided by the principles of synthetic biology and metabolic engineering, holds the potential to unlock the scalable and sustainable production of this promising therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Ligupurpuroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe disposal of Ligupurpuroside B, a glycoside isolated from Ligustrum robustum, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Protocol

This compound should be managed as a hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following steps provide a direct operational plan for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Collection

  • Containment : Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), and place it in a designated, compatible, and properly sealed hazardous waste container.[1][2]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound". Ensure the label includes the date when the first waste was added.

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4] It is crucial to segregate it from incompatible materials. As a general best practice, store acids and bases separately, and keep chemicals that may react violently or emit flammable or poisonous gases apart.[3]

Step 3: Disposal Pathway

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste container through your institution's licensed chemical waste disposal program.[1][5]

  • Prohibited Disposal Methods :

    • Do NOT dispose of this compound down the drain.[1][6] Discharge of this chemical into the environment must be avoided.[1]

    • Do NOT dispose of this compound in regular trash.[6]

    • Do NOT allow the chemical to evaporate as a method of disposal.[5]

Step 4: Decontamination of Empty Containers

For containers that held this compound, follow these steps for proper disposal:

  • Triple Rinse : If the container is to be disposed of as regular trash, it must be triple rinsed with a suitable solvent capable of removing the residue.[5]

  • Collect Rinsate : The rinsate from the triple rinse procedure must be collected and disposed of as hazardous waste.[5]

  • Deface Label : Before disposing of the empty and rinsed container in the regular trash, deface or remove the original chemical label.[5]

Summary of Disposal Procedures

ProcedureGuideline
Personal Protective Equipment Wear safety glasses, chemical-resistant gloves, and a lab coat.
Waste Collection Use a designated, sealed, and clearly labeled hazardous waste container.
Waste Storage Store in a designated Satellite Accumulation Area, segregated from incompatibles.[3][4]
Disposal Method Utilize a licensed chemical destruction plant or controlled incineration.[1]
Drain Disposal Strictly Prohibited.[1][6]
Solid Waste Disposal Strictly Prohibited in regular trash.[6]
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, and deface the label before discarding the container.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LigupurpurosideB_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty this compound Container? start->empty_container collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' Date collect_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_pickup end_disposal End: Proper Disposal disposal_pickup->end_disposal empty_container->collect_waste No (Residual Product) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label trash_disposal Dispose of Empty Container in Regular Trash deface_label->trash_disposal trash_disposal->end_disposal

Caption: Workflow for the safe disposal of this compound and its empty containers.

References

Essential Safety and Operational Guide for Handling Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Ligupurpuroside B. The information is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory environment.

This compound is a phenylethanoid glycoside isolated from Ligustrum purpurascens and Ligustrum robustum.[1][2][3] It is a powder with known antioxidant properties.[1][2] While specific toxicity data is limited, it is crucial to handle this compound with care, adhering to the safety measures outlined below.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety, particularly when handling this compound in its powdered form.[4] The following table summarizes the recommended PPE.

PPE Category Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes of solutions.[4]
Hand Protection Chemical-resistant nitrile gloves.[5]Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5][6]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended for operations that may generate dust.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]
Body Protection A lab coat or disposable gown.[4]Prevents contamination of personal clothing and skin.[4]
Hazard Identification and First Aid
Exposure Route Symptoms and Effects First Aid Measures
Inhalation May cause respiratory tract irritation.Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5]
Skin Contact May cause skin irritation.Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
Eye Contact May cause eye irritation.Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion May be harmful if swallowed.Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Experimental Protocols

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[5] Keep the compound away from incompatible materials and foodstuff containers.[5]

Weighing and Solution Preparation
  • Preparation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[4][5]

  • Weighing: Use a microbalance within a fume hood or a weighing enclosure. Use anti-static weighing paper or a contained vessel to minimize dust generation.

  • Dissolving: this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[1] Add the solvent slowly to the powdered compound to avoid splashing.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment A Receive and Inspect this compound B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Appropriate PPE B->C D Weigh Powdered Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.[4]

  • Solid Waste: Collect waste powder and contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed container.

  • Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]

Spill Management

In the event of a spill, it is important to have a clear and immediate plan of action.

Spill Response Protocol

Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill (Powder or Liquid?) Evacuate->Assess Powder Powder Spill Assess->Powder Powder Liquid Liquid Spill Assess->Liquid Liquid Cover Cover with Damp Cloth to Avoid Dust Powder->Cover Absorb Absorb with Inert Material Liquid->Absorb Collect Collect Waste into Sealed Container Cover->Collect Absorb->Collect Clean Clean Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose

Caption: Procedural steps for managing a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.